(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQZMBXCYZSMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356104 | |
| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312309-43-6 | |
| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties[1][2]. The presence of a carboxylic acid moiety and a bromine atom on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide provides a comprehensive overview of the known and inferred chemical properties of this compound, its synthesis, and its potential applications in drug development.
It is important to note that while extensive research exists for pyrazole derivatives, specific experimental data for this compound is limited in publicly available literature. Therefore, some of the data presented herein is based on analogous compounds and established principles of organic chemistry.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 312309-43-6 | [3][4] |
| Molecular Formula | C₇H₉BrN₂O₂ | [3][4] |
| Molecular Weight | 233.06 g/mol | [4] |
| Purity | Typically ≥95% (commercial sources) | [4] |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)O)C)Br | [5] |
| InChI Key | DBQZMBXCYZSMDQ-UHFFFAOYSA-N | [5] |
Synthesis
A general and plausible synthetic route to this compound involves a two-step process starting from 3,5-dimethylpyrazole.
Step 1: Bromination of 3,5-dimethylpyrazole
The first step is the bromination of the 3,5-dimethylpyrazole ring. This is a typical electrophilic substitution reaction on an activated aromatic system.
Experimental Protocol:
-
Dissolve 3,5-dimethylpyrazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 4-bromo-3,5-dimethylpyrazole.
Step 2: N-Alkylation with an Acetic Acid Moiety
The second step is the N-alkylation of the resulting 4-bromo-3,5-dimethylpyrazole with a haloacetic acid derivative, typically ethyl bromoacetate, followed by hydrolysis of the ester.
Experimental Protocol:
-
Dissolve 4-bromo-3,5-dimethylpyrazole in a polar aprotic solvent like acetone or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.
-
The resulting crude ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is then subjected to hydrolysis.
-
Dissolve the crude ester in a mixture of an alcohol (e.g., ethanol) and water containing a base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to yield this compound.
A generalized workflow for this synthesis is depicted in the following diagram:
Caption: A generalized two-step synthesis of the target compound.
Spectroscopic and Physicochemical Data (Inferred from Analogous Compounds)
¹H NMR Spectral Data (Expected)
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8 - 5.0 | s | 2H | -CH₂- (acetic acid methylene) |
| ~ 2.2 - 2.4 | s | 3H | -CH₃ (at C3) |
| ~ 2.1 - 2.3 | s | 3H | -CH₃ (at C5) |
| ~ 10 - 13 | br s | 1H | -COOH (carboxylic acid proton) |
¹³C NMR Spectral Data (Expected)
Solvent: CDCl₃ or DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | -COOH (carbonyl carbon) |
| ~ 145 - 150 | C5 (pyrazole ring) |
| ~ 138 - 142 | C3 (pyrazole ring) |
| ~ 95 - 100 | C4 (pyrazole ring, C-Br) |
| ~ 50 - 55 | -CH₂- (acetic acid methylene) |
| ~ 10 - 15 | -CH₃ (at C3 and C5) |
FT-IR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad | O-H stretch (carboxylic acid) |
| ~ 1700 - 1725 | Strong | C=O stretch (carboxylic acid) |
| ~ 1550 - 1600 | Medium | C=N and C=C stretch (pyrazole ring) |
| ~ 1200 - 1300 | Strong | C-O stretch (carboxylic acid) |
| ~ 550 - 650 | Medium | C-Br stretch |
Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| 232/234 | [M]⁺ molecular ion peak (isotopic pattern for Br) |
| 187/189 | [M - COOH]⁺ fragment |
| 174/176 | [M - CH₂COOH]⁺ fragment |
Potential Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various enzymes and receptors. While no specific biological data for this compound has been found, compounds with similar structural motifs have shown activities such as:
-
Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.
-
Anticancer Activity: Some pyrazole-containing compounds have been investigated as inhibitors of protein kinases involved in cancer cell proliferation and survival[11]. One such critical pathway is the EGFR/PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers[10][12][13][14][15].
Potential Interaction with the EGFR/PI3K/AKT/mTOR Pathway
The EGFR/PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as EGFR, PI3K, AKT, and mTOR, are of great interest in oncology drug development. Given the prevalence of pyrazole scaffolds in kinase inhibitors, it is plausible that this compound or its derivatives could be designed to interact with one or more components of this pathway.
The following diagram illustrates the EGFR/PI3K/AKT/mTOR signaling pathway:
Caption: A simplified diagram of the EGFR/PI3K/AKT/mTOR signaling pathway and potential points of inhibition by pyrazole derivatives.
Conclusion
This compound represents a valuable chemical entity with significant potential for further chemical exploration and biological evaluation. While specific experimental data for this compound is sparse in the current literature, this guide provides a solid foundation based on the known chemistry and biological activities of related pyrazole derivatives. The synthetic route is straightforward, and the structural features suggest that this compound could serve as a key building block for the development of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. file.leyan.com [file.leyan.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide on (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (CAS 312309-43-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, with CAS number 312309-43-6, is a specialized chemical intermediate.[1][2] Its molecular structure, featuring a substituted pyrazole ring coupled to an acetic acid moiety, positions it as a valuable building block in medicinal chemistry. The presence of a bromine atom offers a site for further chemical modification, while the carboxylic acid group provides a convenient handle for conjugation. This guide provides a comprehensive overview of its physicochemical properties, a detailed hypothetical synthesis protocol, and its primary application as a component in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 312309-43-6 | [1] |
| Molecular Formula | C₇H₉BrN₂O₂ | [1][3] |
| Molecular Weight | 233.06 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥95% | [1] |
| Canonical SMILES | CC1=C(C(=NN1CC(=O)O)C)Br | [3] |
| InChI Key | DBQZMBXCYZSMDQ-UHFFFAOYSA-N | [3] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
-
To a solution of 4-bromo-3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl bromoacetate (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of solvents such as tetrahydrofuran (THF) and water.
-
Add a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature and monitor the hydrolysis of the ester by TLC.[9][10]
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Application in Targeted Protein Degradation: PROTACs
The primary application of this compound is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein by hijacking the cell's ubiquitin-proteasome system.[11][12][13]
The PROTAC Concept
A PROTAC molecule consists of three key components:
-
A warhead: A ligand that binds to the protein of interest (POI).
-
An E3 ligase ligand: A moiety that recruits an E3 ubiquitin ligase.
-
A linker: A chemical tether that connects the warhead and the E3 ligase ligand.[][15][16][17]
The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[18][19]
Caption: General mechanism of PROTAC-mediated protein degradation.
Role of this compound in PROTAC Synthesis
In the context of PROTAC synthesis, this compound can serve as either the warhead itself, binding to a specific protein of interest, or as a precursor to a more complex warhead. The carboxylic acid functionality is a key feature, providing a reactive site for amide bond formation to connect it to a linker, which is then subsequently attached to an E3 ligase ligand.
Caption: Logical relationship of the components in PROTAC synthesis.
Hypothetical PROTAC Synthesis Workflow
The following table outlines a generalized workflow for the synthesis of a PROTAC utilizing this compound as the warhead.
| Step | Description | Key Reagents |
| 1 | Amide Coupling | This compound, a linker with a terminal amine (e.g., a PEG or alkyl chain with a protected amine on the other end), a coupling agent (e.g., HATU, HOBt/EDC), and a base (e.g., DIPEA). |
| 2 | Deprotection | If the linker contains a protecting group (e.g., Boc), it is removed under appropriate conditions (e.g., TFA for Boc). |
| 3 | Final Coupling | The deprotected warhead-linker intermediate is coupled to an E3 ligase ligand (e.g., a derivative of pomalidomide for CRBN or a VHL ligand) that has a suitable functional group for amide bond formation. |
| 4 | Purification | The final PROTAC molecule is purified using techniques such as preparative HPLC. |
This modular approach allows for the systematic variation of the linker length and composition, as well as the E3 ligase ligand, to optimize the degradation efficiency and pharmacokinetic properties of the resulting PROTAC.[]
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs, an emerging and powerful therapeutic modality in drug discovery. Its straightforward synthesis from commercially available starting materials and the presence of a reactive carboxylic acid handle make it an attractive component for the construction of libraries of PROTACs for targeted protein degradation studies. Further research into the specific protein targets of pyrazole-based warheads will undoubtedly expand the utility of this and related compounds in the development of novel therapeutics for a range of diseases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound [allbiopharm.com]
- 3. PubChemLite - 2-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. tsijournals.com [tsijournals.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 3398-16-1: 4-Bromo-3,5-dimethylpyrazole | CymitQuimica [cymitquimica.com]
- 7. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-3,5-dimethylpyrazole 99 3398-16-1 [sigmaaldrich.com]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 13. mdpi.com [mdpi.com]
- 15. chempep.com [chempep.com]
- 16. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 17. chemscene.com [chemscene.com]
- 18. benchchem.com [benchchem.com]
- 19. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the Synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for obtaining (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the formation of the pyrazole core, followed by regioselective bromination, and concluding with N-alkylation and subsequent hydrolysis. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes visualizations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a three-stage process. The overall transformation is depicted in the workflow diagram below.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative data.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
The initial step involves the condensation of a 1,3-dicarbonyl compound, acetylacetone, with a hydrazine source to form the pyrazole ring. Two common methods are presented below, utilizing either hydrazine hydrate or hydrazine sulfate.
Method A: Using Hydrazine Hydrate
This method offers a high yield and avoids the generation of inorganic byproducts.[1]
-
Protocol:
-
In a reaction vessel, dissolve hydrazine hydrate (0.20 mol) in water (40 mL).
-
Cool the solution to 15°C in an ice bath.
-
Slowly add acetylacetone (0.20 mol) to the cooled solution while maintaining the temperature at 15°C.
-
Stir the reaction mixture at 15°C for 2 hours.
-
The product, 3,5-dimethylpyrazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Method B: Using Hydrazine Sulfate
This method is also effective and has been widely used.
-
Protocol:
-
In a 100 mL round-bottom flask, dissolve hydrazine sulfate (0.20 mol) in 160 mL of 10% aqueous sodium hydroxide solution.
-
Cool the mixture to 15°C.
-
Add acetylacetone (0.20 mol) dropwise while maintaining the temperature at 15°C.
-
Stir the reaction for an additional hour at 15°C.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
| Parameter | Method A (Hydrazine Hydrate)[1] | Method B (Hydrazine Sulfate) |
| Reactants | Acetylacetone, Hydrazine Hydrate | Acetylacetone, Hydrazine Sulfate, NaOH |
| Solvent | Water | 10% Aqueous NaOH |
| Temperature | 15°C | 15°C |
| Reaction Time | 2 hours | 1 hour (after addition) |
| Yield | 95% | 82.3% |
| Purity | >99% (by HPLC) | Not specified |
Table 1: Quantitative data for the synthesis of 3,5-dimethyl-1H-pyrazole.
Step 2: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole
The second step is the regioselective bromination of 3,5-dimethyl-1H-pyrazole at the C4 position.
-
Protocol:
-
In a suitable reaction vessel, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the pyrazole solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-5 hours.
-
After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
-
The precipitated product, 4-bromo-3,5-dimethyl-1H-pyrazole, is collected by filtration.
-
Wash the solid with water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure compound.
-
| Parameter | Value |
| Reactants | 3,5-dimethyl-1H-pyrazole, Bromine |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | 4-5 hours |
| Yield | 71% |
Table 2: Quantitative data for the synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole.
Step 3: Synthesis of this compound
The final stage involves the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester.
Part A: N-Alkylation with Ethyl Bromoacetate
-
Protocol:
-
To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃) (a slight excess).
-
Add ethyl bromoacetate (1.1 eq) to the suspension.
-
Reflux the reaction mixture for approximately 14 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and filter off the inorganic solids.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
Part B: Hydrolysis of the Ester
-
Protocol:
-
Dissolve the crude ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate in a mixture of methanol and water.
-
Add a stoichiometric amount of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, or until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to a pH of approximately 3.
-
The final product, this compound, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | N-Alkylation | Hydrolysis |
| Reactants | 4-bromo-3,5-dimethyl-1H-pyrazole, Ethyl bromoacetate, K₂CO₃ | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, LiOH or NaOH |
| Solvent | Acetone | Methanol/Water |
| Temperature | Reflux | Room Temperature |
| Reaction Time | ~14 hours | 0.5 - 2 hours |
| Yield | High (not specified) | High (not specified) |
Table 3: Quantitative data for the synthesis of this compound.
Reaction Pathway Visualization
The chemical transformations involved in the synthesis are illustrated below.
Caption: Detailed reaction pathway for the synthesis of the target compound.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.
References
Elucidation of the Structure of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. The document details the key physicochemical properties, a proposed synthetic pathway with experimental protocols, and the expected analytical data for confirmation of the molecular structure. This guide is intended to be a valuable resource for professionals engaged in chemical synthesis and drug development.
Core Data Presentation
| Property | Value |
| Chemical Formula | C₇H₉BrN₂O₂ |
| Molecular Weight | 233.06 g/mol |
| CAS Number | 312309-43-6 |
| Predicted Physical State | Crystalline Solid |
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-bromo-3,5-dimethylpyrazole. The proposed pathway involves an N-alkylation reaction followed by hydrolysis.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
1. Synthesis of Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate)
-
Reagents: 4-bromo-3,5-dimethylpyrazole, ethyl bromoacetate, anhydrous potassium carbonate, acetone.
-
Procedure: To a solution of 4-bromo-3,5-dimethylpyrazole (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq). The reaction mixture is stirred and heated under reflux for 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the inorganic solids are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography on silica gel.
2. Synthesis of this compound (Final Product)
-
Reagents: Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure: The purified ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12-18 hours. After the hydrolysis is complete (monitored by TLC), the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.
Structural Elucidation Data
The confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The following table summarizes the expected data.
| Analytical Technique | Expected Observations |
| ¹H NMR | A singlet for the methylene protons (-CH₂-) of the acetic acid moiety, two singlets for the two non-equivalent methyl groups on the pyrazole ring, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | A signal corresponding to the carboxylic acid carbonyl carbon, a signal for the methylene carbon, signals for the two methyl carbons, and signals for the three carbons of the pyrazole ring. |
| FT-IR (cm⁻¹) | A broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch of the carboxylic acid, and characteristic absorptions for C-N and C=C bonds of the pyrazole ring, as well as a C-Br stretch. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ with a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in an approximate 1:1 ratio). |
Chemical Structure Visualization
Caption: Chemical structure of this compound.
Spectroscopic and Synthetic Profile of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive carboxylic acid group and a substituted pyrazole core, making it a valuable building block for the synthesis of more complex molecular architectures. This technical guide provides a summary of available spectroscopic data, a detailed experimental protocol for its synthesis, and relevant structural information. Due to the limited availability of direct experimental spectroscopic data for this specific compound in peer-reviewed literature, this guide also presents predicted data and data from closely related analogs to provide a comprehensive analytical profile.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 312309-43-6
-
Molecular Formula: C₇H₉BrN₂O₂
-
Molecular Weight: 233.06 g/mol
-
Predicted XlogP: 1.4[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Notes |
| ~4.80 | Singlet | 2H | -CH₂- (acetic acid) | The methylene protons adjacent to the pyrazole nitrogen are expected to be deshielded. |
| ~2.30 | Singlet | 3H | -CH₃ (pyrazole, C3) | The chemical shift of the methyl groups on the pyrazole ring is anticipated to be in this region, consistent with similar pyrazole structures.[2][3] |
| ~2.25 | Singlet | 3H | -CH₃ (pyrazole, C5) | The chemical shift of the methyl groups on the pyrazole ring is anticipated to be in this region, consistent with similar pyrazole structures.[2][3] |
| >10 | Broad Singlet | 1H | -COOH (carboxylic acid) | The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift and is exchangeable with D₂O.[4] |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment | Notes |
| ~170 | -COOH (carboxylic acid) | The carbonyl carbon of the carboxylic acid is expected in the typical downfield region. |
| ~148 | C3 (pyrazole) | The chemical shifts of the pyrazole ring carbons are based on substituted pyrazole analogs.[5] |
| ~140 | C5 (pyrazole) | The chemical shifts of the pyrazole ring carbons are based on substituted pyrazole analogs.[5] |
| ~95 | C4 (pyrazole) | The carbon bearing the bromine atom is expected to be shifted to this approximate value. |
| ~50 | -CH₂- (acetic acid) | The methylene carbon is expected in this region. |
| ~13 | -CH₃ (pyrazole, C3) | The methyl carbons are expected at a typical upfield chemical shift. |
| ~11 | -CH₃ (pyrazole, C5) | The methyl carbons are expected at a typical upfield chemical shift. |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 232.99202 |
| [M+Na]⁺ | 254.97396 |
| [M-H]⁻ | 230.97746 |
| [M+NH₄]⁺ | 250.01856 |
| [M+K]⁺ | 270.94790 |
The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the M+2 peak having nearly the same intensity as the molecular ion peak.
Infrared (IR) Spectroscopy
Table 4: Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1550 | Medium | C=N stretch (pyrazole ring) |
| ~1450, ~1375 | Medium | C-H bend (methyl) |
| ~1250-1200 | Strong | C-O stretch (carboxylic acid) |
| ~700-600 | Medium | C-Br stretch |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with an ethyl bromoacetate followed by the hydrolysis of the resulting ester. This procedure is adapted from a known method for the synthesis of a structurally similar compound.[6]
Synthesis Workflow
References
- 1. PubChemLite - 2-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 4-bromo-3,5-dimethyl-1H-pyrazole | C5H7BrN2 | CID 76937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethylpyrazole(67-51-6) 1H NMR [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H NMR of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. This document outlines the expected ¹H NMR data, a comprehensive experimental protocol for its synthesis and NMR analysis, and visual representations of its structure and experimental workflow.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below. These predictions are based on the analysis of similar chemical structures and general principles of NMR spectroscopy.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~10-12 | Singlet (broad) | 1H | -COOH |
| 2 | ~4.8 | Singlet | 2H | -CH₂- |
| 3 | ~2.3 | Singlet | 6H | 2 x -CH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum. The exact chemical shifts can vary based on the solvent used and the specific experimental conditions.
Molecular Structure
The structure of this compound, with key proton groups labeled, is presented below. This visualization aids in the assignment of the predicted ¹H NMR signals.
Experimental Protocols
This section details a representative protocol for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.
Synthesis of this compound
This synthesis is a two-step process involving the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with an haloacetic acid ester, followed by hydrolysis of the resulting ester.
Materials:
-
4-bromo-3,5-dimethyl-1H-pyrazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation:
-
To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) in water.
-
Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
The product will precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by filtration or separate the organic layer.
-
If extracted, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
¹H NMR Spectrum Acquisition
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used as a reference.
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (unless otherwise specified)
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30')
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: 10-12 ppm
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to ¹H NMR analysis.
An In-depth Technical Guide to the 13C NMR of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide leverages data from analogous structures and established principles of NMR spectroscopy to predict and interpret the chemical shifts.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on typical chemical shifts for pyrazole rings, carboxylic acids, and substituted carbons, drawing from general knowledge of 13C NMR spectroscopy.[1][2][3][4][5][6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 168-175 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[7] |
| C3 & C5 (Pyrazole Ring) | 140-150 | These carbons are attached to nitrogen atoms within the aromatic pyrazole ring, leading to a downfield shift. The methyl substituents will have a slight shielding effect. |
| C4 (Pyrazole Ring) | 95-105 | This carbon is substituted with a bromine atom, which is expected to cause a significant downfield shift into this region. |
| CH2 (Acetic Acid) | 48-55 | The methylene carbon is adjacent to a nitrogen atom and a carbonyl group, both of which are deshielding. |
| CH3 (at C3 & C5) | 10-15 | The methyl carbons attached to the pyrazole ring are expected in the typical aliphatic region. |
Experimental Protocol: 13C NMR Spectroscopy
The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for this type of compound. The choice may depend on the solubility of the compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not contain TMS, a small amount can be added.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and spectrometer sensitivity.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the carbon nuclei between pulses.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is generally sufficient.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak or TMS (0.00 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all observed peaks.
Visualization of Molecular Structure and Logical Relationships
The following diagrams illustrate the structure of this compound and the logical workflow for predicting its 13C NMR chemical shifts.
Caption: Molecular structure of this compound.
Caption: Workflow for predicting 13C NMR chemical shifts.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. rsc.org [rsc.org]
Mass Spectrometry of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document outlines detailed experimental protocols for both Electron Ionization Mass Spectrometry (EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, it presents a detailed, albeit theoretical, fragmentation analysis of the title compound, supported by established principles of mass spectrometry. The information is structured to be a valuable resource for researchers involved in the characterization and quantification of this and similar molecules.
Compound Profile
This compound is a substituted pyrazole derivative. The presence of a bromine atom, a pyrazole ring, and a carboxylic acid moiety gives it distinct chemical properties that are reflected in its mass spectrometric behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₉BrN₂O₂ | [1] |
| Molecular Weight | 233.06 g/mol | [1] |
| Monoisotopic Mass | 231.98474 Da | [1] |
Experimental Protocols
The following sections detail the recommended experimental protocols for the analysis of this compound using both EI-MS and LC-MS/MS.
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a classic technique for the structural elucidation of volatile and thermally stable compounds. The following protocol is a general guideline and may require optimization based on the specific instrumentation used.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with the analysis.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector or time-of-flight instrument) is recommended for accurate mass measurements.
-
Ionization Source: Standard electron ionization (EI) source.
-
Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Source Temperature: 150-250 °C. The temperature should be optimized to ensure volatilization of the analyte without causing thermal degradation.
-
Inlet System: A direct insertion probe (DIP) or a gas chromatograph (GC) can be used for sample introduction. For direct infusion, the probe temperature should be ramped to gradually volatilize the sample.
-
Mass Range: m/z 40-400. This range will cover the molecular ion and the expected fragment ions.
-
Scan Rate: 1-2 scans/second.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the quantification and confirmation of this compound in complex matrices.
Sample Preparation:
-
For quantitative analysis, dissolve the sample in the initial mobile phase to a concentration range of 1 ng/mL to 1 µg/mL.
-
For analysis in biological matrices (e.g., plasma), a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences.
-
Use of an isotopically labeled internal standard is recommended for accurate quantification.
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for separating this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then re-equilibrate to the initial conditions. The gradient should be optimized to achieve good peak shape and separation from matrix components.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
Mass Spectrometry (MS/MS) Conditions:
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. Given the acidic nature of the molecule, negative ion mode is expected to be more sensitive.
-
Ionization Mode:
-
Negative ESI: Detection of the [M-H]⁻ ion.
-
Positive ESI: Detection of the [M+H]⁺ ion.
-
-
Capillary Voltage: 2.5-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Collision Gas: Argon.
-
Collision Energy: The collision energy should be optimized for each precursor-product ion transition to achieve the highest signal intensity.
Fragmentation Analysis
The following sections describe the predicted fragmentation patterns of this compound under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation
Under electron ionization, the molecule is expected to form a molecular ion (M⁺˙) which will then undergo fragmentation. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Proposed Fragmentation Pathways:
-
Loss of the Carboxylic Acid Group: A primary fragmentation is the loss of the carboxylic acid group as a radical (•COOH), leading to a fragment at m/z 187/189.
-
Loss of the Acetic Acid Side Chain: Cleavage of the N-CH₂ bond can result in the formation of the stable 4-bromo-3,5-dimethylpyrazole radical cation at m/z 174/176.
-
Fragmentation of the Pyrazole Ring: The pyrazole ring can undergo cleavage, a common pathway being the loss of a neutral molecule of hydrogen cyanide (HCN).[2]
-
Loss of a Methyl Radical: Loss of a methyl radical (•CH₃) from the molecular ion or major fragments can also occur.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 154.
Table of Predicted EI-MS Fragments:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion |
| 232 | 234 | [C₇H₉BrN₂O₂]⁺˙ (Molecular Ion) |
| 187 | 189 | [C₆H₈BrN₂]⁺ |
| 174 | 176 | [C₅H₇BrN₂]⁺˙ |
| 154 | [C₇H₉N₂O₂]⁺ | |
| 147 | 149 | [C₅H₆BrN]⁺ |
| 45 | [COOH]⁺ |
Electrospray Ionization (ESI) Fragmentation (LC-MS/MS)
In ESI, the molecule will primarily form either a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) of these precursor ions will induce fragmentation.
Negative Ion Mode ([M-H]⁻):
The deprotonated molecule at m/z 231/233 is expected to be the precursor ion.
Proposed Fragmentation Pathways:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, leading to the loss of 44 Da and the formation of an ion at m/z 187/189.
-
Loss of the entire acetic acid side chain: Cleavage of the N-CH₂ bond could lead to the formation of the deprotonated 4-bromo-3,5-dimethylpyrazole at m/z 173/175.
Table of Predicted Negative ESI-MS/MS Fragments:
| Precursor m/z (for ⁷⁹Br/⁸¹Br) | Product m/z (for ⁷⁹Br/⁸¹Br) | Neutral Loss |
| 231/233 | 187/189 | CO₂ (44 Da) |
| 231/233 | 173/175 | CH₂COOH (58 Da) |
Positive Ion Mode ([M+H]⁺):
The protonated molecule at m/z 233/235 would be the precursor ion.
Proposed Fragmentation Pathways:
-
Loss of H₂O: Loss of a water molecule (18 Da) is a common fragmentation for protonated carboxylic acids, leading to an ion at m/z 215/217.
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the [M+H-H₂O]⁺ fragment could occur.
-
Loss of the Acetic Acid Side Chain: Cleavage of the N-CH₂ bond can lead to the formation of the protonated 4-bromo-3,5-dimethylpyrazole at m/z 175/177.
Table of Predicted Positive ESI-MS/MS Fragments:
| Precursor m/z (for ⁷⁹Br/⁸¹Br) | Product m/z (for ⁷⁹Br/⁸¹Br) | Neutral Loss |
| 233/235 | 215/217 | H₂O (18 Da) |
| 233/235 | 175/177 | CH₂COOH (58 Da) |
| 215/217 | 187/189 | CO (28 Da) |
Visualization of Pathways and Workflows
The following diagrams illustrate the proposed fragmentation pathways and a general experimental workflow for LC-MS/MS analysis.
Caption: Proposed EI-MS Fragmentation Pathway.
Caption: Proposed Negative ESI-MS/MS Fragmentation.
Caption: Proposed Positive ESI-MS/MS Fragmentation.
Caption: General LC-MS/MS Experimental Workflow.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The detailed experimental protocols for both EI-MS and LC-MS/MS offer a starting point for method development and analysis. The proposed fragmentation pathways, based on established chemical principles, provide a framework for the interpretation of mass spectra and the structural confirmation of this compound. It is important to note that the fragmentation pathways are theoretical and should be confirmed with experimental data obtained from a high-resolution mass spectrometer. This guide is intended to be a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and development.
References
physical and chemical characteristics of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common motif in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, its synthesis, and general biological context, based on available scientific literature.
Chemical and Physical Characteristics
While specific experimental data for some physical properties of this compound are not widely reported in publicly available literature, the fundamental chemical identifiers and calculated properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 312309-43-6 | [1] |
| Molecular Formula | C₇H₉BrN₂O₂ | [1] |
| Molecular Weight | 233.07 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Synthesis
The synthesis of this compound can be logically achieved through a two-step process starting from 4-bromo-3,5-dimethylpyrazole. This involves an initial N-alkylation reaction followed by hydrolysis of the resulting ester.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodologies
Step 1: N-Alkylation of 4-bromo-3,5-dimethylpyrazole
A general procedure for the N-alkylation of a pyrazole with an alkyl halide is as follows:
-
To a solution of 4-bromo-3,5-dimethylpyrazole in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base is added. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used for this purpose.
-
The mixture is stirred at room temperature for a short period to facilitate the deprotonation of the pyrazole nitrogen.
-
Ethyl bromoacetate is then added to the reaction mixture, and the solution is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
The hydrolysis of the ester to the corresponding carboxylic acid can be achieved by the following general procedure:
-
The ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added to the solution.
-
The reaction mixture is heated to reflux and the progress of the hydrolysis is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the alcohol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product, this compound, is collected by filtration, washed with cold water, and dried.
Spectral Data
-
¹H NMR: Signals corresponding to the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetic acid moiety, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the two distinct methyl carbons, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.
Biological Activity
Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, the broader class of pyrazole carboxylic acid derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.[2][3][4][5] These activities include:
-
Anti-inflammatory Activity [3]
Given the established biological significance of the pyrazole scaffold, this compound represents a molecule of interest for further investigation and biological screening to elucidate its potential therapeutic applications.
General Biological Screening Workflow
For a novel compound like this compound, a typical initial biological screening process would follow the logical steps outlined below.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a readily synthesizable molecule belonging to the biologically significant class of pyrazole derivatives. While specific experimental data on its physical properties and biological activity are currently limited, its chemical structure suggests potential for further exploration in drug discovery and development. The provided synthetic overview and general context of pyrazole bioactivity serve as a foundation for researchers interested in investigating this and related compounds. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential pharmacological profile.
References
- 1. calpaclab.com [calpaclab.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrazole Derivatives: A Technical Guide for Researchers
Introduction: Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. The versatility of the pyrazole ring allows for a wide range of substitutions, leading to a vast library of derivatives with diverse and potent biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against various cancer cell lines through multiple mechanisms of action.[1] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with crucial signaling pathways involved in tumor growth and metastasis.[1][2]
Key molecular targets for anticancer pyrazole derivatives include receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[1] By inhibiting these targets, pyrazole compounds can disrupt tumor angiogenesis, block proliferative signals, and reduce inflammation within the tumor microenvironment.
Quantitative Data for Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazoline Benzenesulfonamides | Lung (A549) | Varies | [1] |
| Pyrazoline Benzenesulfonamides | Breast (MCF-7) | Varies | [1] |
| Pyrazoline Benzenesulfonamides | Cervical (HeLa) | Varies | [1] |
| Pyrazoline Benzenesulfonamides | Colon (COLO 205) | Varies | [1] |
| Polysubstituted Pyrazoles | Hepatocellular Carcinoma (HepG2) | 2 | [3] |
| Indole-linked Pyrazoles | Multiple | < 23.7 | [3] |
| Pyrazole Carbaldehydes | Breast (MCF-7) | 0.25 | [3] |
| Pyrazole-containing Imides | Lung (A549) | 3.22 - 27.43 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative (test compound)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete culture medium. Remove the existing medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Caption: Signaling pathways targeted by anticancer pyrazole derivatives.
Antimicrobial Activity
Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[5][6] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The structural flexibility of the pyrazole scaffold allows for the design of compounds with specific antimicrobial profiles.
Quantitative Data for Antimicrobial Activity of Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazothiadiazole-pyrazole | Multi-drug resistant strains | 0.25 | [7] |
| Nitrofuran-containing pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis | Varies | [8] |
| Pyrazole-thiazole hybrids | Gram-positive and Gram-negative bacteria | Varies | [9] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Muller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Pyrazole derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrazole derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow of the agar well diffusion method.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10] The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. The anti-inflammatory mechanism of pyrazole derivatives also involves the modulation of pro-inflammatory cytokines and other mediators of inflammation.[10]
Quantitative Data for Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Assay | IC50 or Inhibition (%) | Reference |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [10] |
| Thiazolidindione-pyrazole hybrids | COX-2 Inhibition | IC50 = 0.034 - 0.052 µM | [4] |
| Pyrazole-thiazole hybrid | Carrageenan-induced paw edema | 75% edema reduction | [10] |
| 3,5-diarylpyrazoles | Carrageenan-induced paw edema | 65-80% edema reduction | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in sterile saline)
-
Pyrazole derivative (test compound)
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the rats into different groups: a control group, a positive control group, and test groups receiving different doses of the pyrazole derivative.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. A significant reduction in paw edema indicates anti-inflammatory activity.
Caption: Workflow for the carrageenan-induced paw edema assay.
Antiviral and Antidepressant Activities
Beyond the well-established anticancer, antimicrobial, and anti-inflammatory effects, pyrazole derivatives have also demonstrated potential as antiviral and antidepressant agents.
Antiviral Activity: Certain pyrazole derivatives have shown inhibitory activity against a range of viruses, including coronaviruses (SARS-CoV-2, MERS-CoV), influenza virus, and Newcastle disease virus.[11][12] The mechanisms of antiviral action can vary, from inhibiting viral entry and replication to modulating the host immune response.
Antidepressant Activity: Pyrazole and pyrazoline derivatives have been investigated for their antidepressant-like effects.[13][14] These compounds are often designed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine, which are implicated in mood regulation.[13][14]
Quantitative Data for Antiviral and Antidepressant Activities
| Activity | Compound Class | Assay/Target | Result | Reference |
| Antiviral | Hydroxyquinoline-pyrazole | SARS-CoV-2, MERS-CoV plaque reduction | Promising activity | [11] |
| Antiviral | 4-substituted pyrazoles | Newcastle disease virus inhibition | Up to 100% protection | [12] |
| Antidepressant | Pyrazoline derivatives | MAO-A inhibition | Promising inhibition | [14] |
| Antidepressant | Substituted pyrazoles | Forced swim test (mice) | Marked activity | [15] |
Experimental Protocol: Forced Swim Test in Mice
The forced swim test is a common behavioral assay used to screen for potential antidepressant activity.
Materials:
-
Mice
-
Cylindrical transparent tank (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Pyrazole derivative (test compound)
-
Positive control (e.g., Imipramine)
-
Vehicle control
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice to the testing room and handle them for several days before the experiment. Divide them into control, positive control, and test groups.
-
Compound Administration: Administer the test compound, positive control, or vehicle to the respective groups, typically 30-60 minutes before the test.
-
Test Procedure: Individually place each mouse in the tank filled with water to a depth where the mouse cannot touch the bottom with its tail or feet. The test duration is typically 6 minutes.
-
Behavioral Scoring: During the last 4 minutes of the test, record the duration of immobility. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.
-
Data Analysis: Calculate the mean immobility time for each group. A significant decrease in immobility time in the test group compared to the control group suggests antidepressant-like activity.
Caption: Workflow for the forced swim test in mice.
References
- 1. researchhub.com [researchhub.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. hereditybio.in [hereditybio.in]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] First synthesized in 1883, its derivatives have become integral to drug discovery due to their versatile chemical reactivity and broad spectrum of biological activities.[2] The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the kinase inhibitor crizotinib, and the anticoagulant apixaban, underscores its therapeutic significance.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrazole compounds, with a focus on their roles as anti-inflammatory, anticancer, and antimicrobial agents. It includes detailed experimental protocols, quantitative activity data, and visualizations of key pathways and workflows to serve as a practical resource for professionals in drug development.
Core Synthesis Strategies
The versatility of the pyrazole core stems from its accessibility through various synthetic routes. The most common strategies involve the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[5]
Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)
The reaction between a β-diketone and hydrazine is a foundational method for creating polysubstituted pyrazoles. However, the use of unsymmetrical diketones and substituted hydrazines can lead to mixtures of regioisomers.[5]
Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
A prevalent and regioselective method involves the reaction of α,β-unsaturated aldehydes or ketones, such as chalcones, with hydrazine hydrate.[6] This reaction proceeds via a pyrazoline intermediate which can then be oxidized to the aromatic pyrazole.
Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles
This protocol describes a common one-pot synthesis from a 2'-hydroxychalcone and hydrazine hydrate, followed by in-situ oxidation.
Materials:
-
2'-hydroxychalcone derivative
-
Hydrazine hydrate (80%)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (5 mL) in a round-bottom flask.
-
Add hydrazine hydrate (6 mmol) to the solution at room temperature and stir for 5-10 minutes. The reaction progress, forming the intermediate pyrazoline, can be monitored by Thin Layer Chromatography (TLC).
-
To the same reaction mixture, add a catalytic amount of iodine (I₂).
-
Heat the reaction mixture to 130-140°C for 2-3 hours. The dehydrogenation of the pyrazoline to the pyrazole will occur.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified 3,5-diarylpyrazole.
-
Characterize the final compound using techniques like ¹H NMR, IR, and mass spectrometry to confirm its structure and purity.
Therapeutic Applications of Pyrazole Compounds
The structural features of the pyrazole ring—its ability to act as both a hydrogen bond donor and acceptor, its aromaticity, and its tunable physicochemical properties—make it an ideal scaffold for targeting a wide range of biological molecules.[7]
Anti-inflammatory Agents
Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] The development of celecoxib, a selective COX-2 inhibitor, was a landmark achievement, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]
Mechanism of Action: COX-2 Inhibition COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8] COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 by pyrazole derivatives like celecoxib blocks the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.
Figure 1: Mechanism of selective COX-2 inhibition by pyrazole compounds.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | Potency (IC₅₀) | Selectivity (COX-1/COX-2) | Reference |
| 3,5-Diarylpyrazoles | COX-2 | 0.01 µM | >200 | [8] |
| 3-(Trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | 225 | [8] |
| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 µM / 0.12 µM | - | [8] |
| FR140423 | COX-2 | - | 150 | [9] |
| Adamantyl-diaryl pyrazole | COX-2 | 2.52 µM | - | [10] |
Anticancer Agents
The pyrazole scaffold is a key component in many targeted anticancer therapies, particularly as protein kinase inhibitors.[1][11] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[1]
Mechanism of Action: Kinase Inhibition Many pyrazole-containing drugs function as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates.[3] This action can halt the cell cycle, induce apoptosis, and inhibit tumor growth. Key kinase families targeted by pyrazole derivatives include Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[1][3]
-
JAK-STAT Pathway: Pyrazole inhibitors like Ruxolitinib block JAK1 and JAK2, interrupting the signaling cascade that leads to the transcription of genes involved in cell proliferation and inflammation.[8][12]
Figure 2: Inhibition of the JAK/STAT signaling pathway by a pyrazole kinase inhibitor.
-
CDK-Cell Cycle Pathway: CDKs, in complex with their cyclin partners, drive the cell cycle. Pyrazole-based CDK inhibitors can arrest the cell cycle, typically at the G1/S transition, by preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[13][14]
Quantitative Data: Anticancer Activity
| Compound Class | Target/Cell Line | Potency (IC₅₀) | Reference |
| Isolongifolanone derivative | MCF-7 (Breast Cancer) | 5.21 µM | [13] |
| Pyrazole carbaldehyde derivative | PI3 Kinase / MCF-7 | 0.25 µM | [13] |
| Pyrazole-based compound | HCT116 (Colon Cancer) | 0.95 µM | [1] |
| Pyrazole-based compound | K562 (Leukemia) | 0.27 µM | [1] |
| Pyrazole-benzamide derivative | MCF-7 (Breast Cancer) | 4.98 µg/mL | [15] |
Antimicrobial Agents
With the rise of multi-drug resistant (MDR) pathogens, the need for novel antimicrobial agents is critical. Pyrazole derivatives have demonstrated significant potential, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[16][17]
Mechanism of Action The antimicrobial mechanisms of pyrazoles are diverse. Some derivatives are believed to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, which are also the targets of fluoroquinolone antibiotics.[17]
Quantitative Data: Antimicrobial Activity
| Compound Class | Organism | Potency (MIC) | Reference |
| Pyrazoline derivative | Staphylococcus aureus (MDR) | 4 µg/mL | [16] |
| Pyrazoline derivative | Enterococcus spp. (MDR) | 4 µg/mL | [16] |
| Aminoguanidine-derived pyrazole | Escherichia coli | 1 µg/mL | [17] |
| Pyrazole-thiazole hybrid | S. aureus (MRSA) | 1.9 µg/mL | [17] |
| Coumarin-pyrazole derivative | Salmonella spp. | 0.05 mg/L | [17] |
| Hydrazone derivative | Various Bacteria | 62.5–125 µg/mL | [18] |
| Hydrazone derivative | Various Fungi | 2.9–7.8 µg/mL | [18] |
Drug Discovery and Evaluation Workflow
The development of a novel pyrazole-based therapeutic follows a structured, multi-stage process from initial design to preclinical evaluation.
Figure 3: General workflow for the discovery and evaluation of pyrazole-based drugs.
Key Experimental Protocols
Protocol 1: In Vitro COX Inhibition Screening Assay
This colorimetric assay measures the peroxidase component of COX activity. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[19]
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical)
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric Substrate (TMPD)
-
Arachidonic Acid (substrate)
-
96-well microplate and plate reader
Procedure:
-
Prepare reagents according to the kit manufacturer's instructions.
-
In a 96-well plate, set up background, 100% initial activity (enzyme control), and inhibitor wells.
-
To inhibitor wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of test compound (at various concentrations), and 10 µL of enzyme (COX-1 or COX-2).
-
To enzyme control wells, add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of solvent control, and 10 µL of enzyme.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Shake the plate for 10-20 seconds and incubate for 2 minutes at 25°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control and determine the IC₅₀ value.[19]
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[16]
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) λ-carrageenan solution in sterile saline
-
Test compound (pyrazole derivative) and vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatize animals for at least one week prior to the experiment. Fast animals overnight before the study with free access to water.
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.[3]
-
Administer the test compound, vehicle, or reference drug to different groups of animals via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
After 30-60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[3][15]
-
Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of anticancer compounds. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[2][20]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (pyrazole derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom sterile microplates, incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (including a vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[21]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]
Protocol 4: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[7]
Materials:
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound (pyrazole derivative) stock solution
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard
Procedure:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 50 µL from the last dilution well.[5]
-
Prepare a standardized bacterial inoculum and dilute it so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[9]
-
Inoculate each well with 50 µL of the standardized bacterial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[23]
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
Conclusion
The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex therapeutic challenges. Its derivatives have yielded highly successful drugs across multiple disease areas, including inflammation, oncology, and infectious diseases. The ease of synthetic modification allows for fine-tuning of steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, the pyrazole nucleus continues to be a fertile ground for innovation. Future work will likely focus on developing novel pyrazole hybrids, exploring new biological targets, and leveraging computational chemistry to design next-generation therapeutics with enhanced efficacy and safety.[8][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. ppd.com [ppd.com]
- 11. advion.com [advion.com]
- 12. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. inotiv.com [inotiv.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. books.rsc.org [books.rsc.org]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. benchchem.com [benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Using (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a "warhead" that binds to the POI, an E3 ligase-recruiting ligand, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as the molecule's overall physicochemical properties.
This document provides detailed application notes and protocols for the use of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid as a versatile linker component in the synthesis of novel PROTACs. The dimethylpyrazole moiety offers a semi-rigid scaffold that can appropriately orient the warhead and the E3 ligase ligand, while the bromo- and acetic acid functionalities provide orthogonal handles for sequential conjugation.
Potential Applications
PROTACs incorporating a this compound linker can be developed to target a wide range of proteins implicated in various diseases. Based on existing research on pyrazole-containing PROTACs, potential targets include:
-
Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4): BET proteins are epigenetic readers crucial for the transcription of key oncogenes. PROTAC-mediated degradation of BRD4 has shown significant therapeutic potential in various cancers.
-
Cyclin-Dependent Kinases (e.g., CDK9): CDKs are key regulators of the cell cycle and transcription. Selective degradation of CDK9 is a promising strategy for cancer therapy.
-
Receptor Tyrosine Kinases (e.g., EGFR, IGF-1R): Dysregulation of these kinases is a hallmark of many cancers. PROTACs can overcome resistance mechanisms associated with traditional kinase inhibitors.
Data Presentation: Efficacy of Pyrazole-Containing PROTACs
The following table summarizes the reported efficacy of representative PROTACs that incorporate a pyrazole moiety, demonstrating the potential of this heterocyclic scaffold in designing potent protein degraders.
| PROTAC Name/ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| dCDK9-202 | CDK9 | Cereblon (CRBN) | Methylene chain | 3.5 nM | >99% | TC-71 | [1][2] |
| PROTAC 8b | BRD4 | Not specified | Not specified | Induces degradation | Not specified | MM.1S, MV-4-11 | [3] |
| PROTAC B24 | BRD4 | Pomalidomide (CRBN) | 2 PEG units | 0.75 nM | >95% | MV4-11 | [4] |
Experimental Protocols
This section outlines a general, two-step synthetic protocol for incorporating this compound as a linker in PROTAC synthesis.
Step 1: Amide Coupling of the Linker to an Amine-Functionalized Warhead or E3 Ligase Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine group on either the warhead or the E3 ligase ligand.
Materials and Reagents:
-
This compound
-
Amine-functionalized warhead or E3 ligase ligand (e.g., pomalidomide with an amino linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized warhead or E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired intermediate.
Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) to Attach the Second PROTAC Component
This protocol describes a Suzuki coupling reaction to form a carbon-carbon bond between the bromo-pyrazole intermediate from Step 1 and a boronic acid/ester-functionalized warhead or E3 ligase ligand.
Materials and Reagents:
-
Bromo-pyrazole intermediate from Step 1
-
Boronic acid or pinacol boronate ester of the second PROTAC component
-
Pd(PPh3)4 (Palladium(0)tetrakis(triphenylphosphine))
-
Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
-
1,4-Dioxane and Water (degassed)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add the bromo-pyrazole intermediate (1.0 eq), the boronic acid/ester (1.2 eq), Pd(PPh3)4 (0.1 eq), and Na2CO3 (3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: BET Protein Signaling and PROTAC-Mediated Degradation.
Experimental Workflow Diagram
Caption: General Synthetic Workflow for PROTAC Synthesis.
References
- 1. figshare.com [figshare.com]
- 2. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
Application Notes and Protocols for the Incorporation of Pyrazole Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs lead to the complete removal of the target protein.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[3] Pyrazole-containing linkers offer a degree of rigidity and specific vectorality that can be advantageous in optimizing the formation of a productive ternary complex between the POI and the E3 ligase.[2] These application notes provide a detailed protocol for the synthesis of pyrazole-containing linkers and their incorporation into PROTACs, as well as methods for evaluating their biological activity.
Signaling Pathway of PROTAC Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Pyrazole Linker
This protocol describes the synthesis of a bifunctional pyrazole linker using the Knorr pyrazole synthesis, followed by functionalization to enable conjugation to a warhead and an E3 ligase ligand.
Part A: Knorr Pyrazole Synthesis of a Pyrazole Ester
This reaction forms the core pyrazole structure with a handle for further modification.
Materials:
-
1,3-dicarbonyl compound (e.g., diethyl 2-acetyl-3-oxobutanedioate)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Attach a condenser and heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole ester.
Part B: Functionalization of the Pyrazole Linker
This part describes the hydrolysis of the ester to a carboxylic acid and the introduction of a second reactive handle, for example, via N-alkylation.
Materials:
-
Pyrazole ester from Part A
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl)
-
A bifunctional alkylating agent (e.g., ethyl 4-bromobutyrate)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
Procedure (Hydrolysis):
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pyrazole carboxylic acid.
Procedure (N-Alkylation):
-
Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add K2CO3 (2.0 eq) and the alkylating agent (e.g., ethyl 4-bromobutyrate, 1.2 eq).
-
Heat the reaction mixture to 60-70°C for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purify the product by column chromatography to yield the bifunctional pyrazole linker with a carboxylic acid and an ester group. The ester can then be hydrolyzed to a carboxylic acid, or the carboxylic acid can be converted to an amine, providing two distinct points for conjugation.
Protocol 2: Conjugation of the Pyrazole Linker to a Warhead and E3 Ligase Ligand
This protocol outlines the sequential amide bond formation to assemble the final PROTAC.
Materials:
-
Bifunctional pyrazole linker with a free carboxylic acid and a protected amine (or vice versa)
-
Warhead with a free amine (or carboxylic acid)
-
E3 ligase ligand with a free amine (or carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Standard purification supplies (e.g., preparative HPLC)
Procedure:
-
First Conjugation: Dissolve the bifunctional pyrazole linker (1.0 eq) and the warhead (or E3 ligase ligand, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Once the reaction is complete, purify the intermediate product by preparative HPLC.
-
Deprotection (if necessary): Remove the protecting group from the other end of the linker according to standard procedures.
-
Second Conjugation: Repeat steps 1-4 with the purified intermediate and the second ligand (E3 ligase ligand or warhead).
-
Final Purification: Purify the final PROTAC compound by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a pyrazole-linked PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Pyrazole-linked PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the pyrazole-linked PROTAC (e.g., 1 µM to 0.1 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the DMSO control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison.
| PROTAC Identifier | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| Pyr-PROTAC-01 | BRD4 | HeLa | 24 | 25 | >90 |
| Pyr-PROTAC-02 | BTK | MOLM-14 | 18 | 15 | >95 |
| Pyr-PROTAC-03 | AR | LNCaP | 24 | 50 | 85 |
| Non-pyrazole control | BRD4 | HeLa | 24 | 75 | 80 |
Note: The data presented are for illustrative purposes only and will vary depending on the specific PROTAC, target, and cell line.
Experimental Workflow
The overall workflow for the development and evaluation of a pyrazole-linked PROTAC is a multi-step process, from initial design and synthesis to cellular characterization.
References
Application Notes and Protocols: (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid as a Rigid Linker for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[4] While flexible linkers like polyethylene glycol (PEG) chains are commonly used, rigid linkers are gaining attention for their potential to pre-organize the PROTAC into a bioactive conformation, thereby enhancing the stability and potency of the ternary complex (PROTAC-POI-E3 ligase).[1]
This document provides detailed application notes and protocols for the use of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid , a novel rigid linker, in the design and evaluation of PROTACs. The rigid pyrazole scaffold of this linker is intended to offer a defined spatial orientation between the POI and E3 ligase ligands, potentially leading to improved degradation efficiency and selectivity.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released to repeat the cycle, enabling it to act catalytically at sub-stoichiometric concentrations.
References
- 1. precisepeg.com [precisepeg.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
Application Notes and Protocols for Targeted Protein Degradation Using Pyrazole-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for utilizing pyrazole-based Proteolysis Targeting Chimeras (PROTACs) in targeted protein degradation studies. PROTACs are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful alternative to traditional small molecule inhibitors.[1][2][3][4][5] The pyrazole moiety is a versatile scaffold in medicinal chemistry, and its incorporation into PROTAC design has led to the development of potent degraders for various disease-relevant proteins.[6][7][8]
Mechanism of Action
PROTACs function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][2][9] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.[4][9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[1][9]
References
- 1. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PROTACs revolutionize small molecule drugs | CAS [cas.org]
Application Notes and Protocols for the Coupling Reactions of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a versatile building block in medicinal chemistry and drug discovery. The presence of a bromine atom at the C4 position of the pyrazole ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. Furthermore, the carboxylic acid moiety provides a handle for amide bond formation, facilitating the connection to other molecules of interest.
Derivatives of pyrazole are of significant pharmacological importance. Notably, the pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) that act as selective inhibitors of cyclooxygenase-2 (COX-2). By functionalizing this compound, researchers can explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting inflammatory pathways and other biological processes.
These application notes provide detailed protocols for common coupling reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as amide bond formation.
I. Palladium-Catalyzed Cross-Coupling Reactions
For the Suzuki-Miyaura, Sonogashira, and Heck reactions, it is often advisable to protect the carboxylic acid group of this compound as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and improve solubility in organic solvents. A general protocol for esterification is provided below.
Protocol 1: Esterification of this compound
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating plate
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol or ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the corresponding ester.
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the ethyl ester of this compound with an arylboronic acid.
Materials:
-
Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.
-
Stir the reaction mixture at 80-100 °C for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 92 |
| 3 | 3-Fluorophenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | 88 |
Note: Yields are representative and based on similar substrates reported in the literature.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate with a terminal alkyne.
Materials:
-
Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature to 60 °C for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | TEA | DMF | 60 | 4 | 82 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Acetonitrile | 80 | 12 | 78 (copper-free) |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | 24 | 75 |
Note: Yields are representative and based on similar substrates reported in the literature.[1]
Protocol 4: Heck Coupling
This protocol describes the coupling of ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate with an alkene.[2]
Materials:
-
Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq)
-
Alkene (e.g., styrene, butyl acrylate, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Na₂CO₃ or Et₃N, 2.0 eq)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 120 | 16 | 70 |
| 2 | Butyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | NMP | 140 | 24 | 65 |
| 3 | Methyl vinyl ketone | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 12 | 72 |
Note: Yields are representative and based on similar substrates reported in the literature.
II. Amide Bond Formation
The carboxylic acid moiety of this compound can be directly coupled with amines using a variety of coupling reagents.
Protocol 5: Amide Coupling using HATU
This protocol describes the formation of an amide bond using HATU as the coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
Base (e.g., DIPEA or Et₃N, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound and HATU in the anhydrous solvent.
-
Add the base and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation: Representative Amide Coupling Conditions
| Entry | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | RT | 4 | 90 |
| 2 | Morpholine | EDC/HOBt | Et₃N | DCM | RT | 12 | 85 |
| 3 | Aniline | T3P | Pyridine | Ethyl Acetate | 50 | 6 | 78 |
Note: Yields are representative and based on general amide coupling methodologies.
Visualizations
Caption: General experimental workflow for the coupling reactions.
Caption: COX-2 signaling pathway and inhibition by pyrazole derivatives.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing a (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][6][7] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[6][7] This document provides detailed protocols and application notes for the synthesis of PROTACs incorporating a novel (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid linker. The described methodologies are intended to serve as a guide for researchers in the design and synthesis of new protein degraders.
Introduction
The development of PROTACs has opened up new avenues for targeting proteins that have been traditionally considered "undruggable."[3] Unlike conventional small-molecule inhibitors that rely on stoichiometric binding to modulate protein function, PROTACs act catalytically to induce protein degradation, offering the potential for greater potency and durability of effect.[2][5] The rational design of the linker component is a key determinant of PROTAC activity.[6][7] The this compound moiety offers a semi-rigid scaffold that can be strategically employed to orient the warhead and the E3 ligase ligand for optimal ternary complex formation. The bromine atom on the pyrazole ring also presents a handle for further chemical modification, allowing for the generation of diverse PROTAC libraries.
This application note details a representative synthetic strategy for constructing a PROTAC targeting Bruton's tyrosine kinase (BTK) using the this compound linker and recruiting the Cereblon (CRBN) E3 ligase.
Signaling Pathway and PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system. The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Figure 1: General mechanism of action for a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of a target protein.
Experimental Protocols
Synthesis of the this compound Linker
The synthesis of the key linker component is a prerequisite for the assembly of the final PROTAC molecule.
Figure 2: Synthetic workflow for the this compound linker.
Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetonitrile (0.2 M), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 4-bromo-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
-
To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in dimethylformamide (DMF) (0.3 M), add potassium carbonate (K₂CO₃) (2.0 eq) and ethyl bromoacetate (1.2 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Protocol 3: Synthesis of this compound
-
Dissolve ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the saponification by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
PROTAC Synthesis
The final PROTAC is assembled through a series of coupling reactions, starting with the attachment of the linker to the E3 ligase ligand, followed by conjugation to the warhead.
Figure 3: General workflow for the synthesis of a BTK-targeting PROTAC using the pyrazole linker.
Protocol 4: Coupling of the Linker to the CRBN Ligand
-
To a solution of this compound (1.1 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the pomalidomide derivative (with a free amine, 1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the linker-CRBN conjugate.
Protocol 5: Final PROTAC Assembly via Suzuki Coupling
-
In a microwave vial, combine the linker-CRBN conjugate (1.0 eq), the BTK warhead boronic acid or ester derivative (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Add a degassed mixture of dioxane and water (4:1, 0.1 M).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction mixture, filter through celite, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the desired product.
Data Presentation
The following tables present representative data for the synthesis of a hypothetical BTK-targeting PROTAC, designated as PROTAC-Pyr-1 .
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Yield (%) |
| 1 | 4-bromo-3,5-dimethyl-1H-pyrazole | 3,5-dimethylpyrazole | 85 |
| 2 | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 4-bromo-3,5-dimethyl-1H-pyrazole | 78 |
| 3 | This compound | Ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | 92 |
| 4 | Linker-CRBN Conjugate | This compound | 65 |
| 5 | PROTAC-Pyr-1 | Linker-CRBN Conjugate | 40 |
Table 2: Characterization of Final PROTAC (PROTAC-Pyr-1)
| Parameter | Value |
| Molecular Formula | C₄₅H₄₈N₁₀O₆ |
| Molecular Weight | 853.93 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| LC-MS (m/z) | [M+H]⁺ calculated: 853.37; found: 853.4 |
| Solubility (PBS, pH 7.4) | 25 µM |
| logP | 4.2 |
Biological Evaluation
Once synthesized, the novel PROTACs should be evaluated in a series of biological assays to determine their efficacy and mechanism of action.
Figure 4: Workflow for the biological evaluation of newly synthesized PROTACs.
Key Assays:
-
Binding Assays: Determine the binding affinity of the PROTAC to both the target protein (BTK) and the E3 ligase (CRBN) independently. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) can be employed.
-
Protein Degradation Assays: Western blotting is the gold standard for measuring the reduction in target protein levels. This allows for the determination of key parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Cell Viability Assays: Assess the cytotoxic effect of the PROTAC on cancer cell lines that are dependent on the target protein.
-
Mechanism of Action Studies: To confirm that degradation is occurring via the intended pathway, experiments can be performed in the presence of proteasome inhibitors (e.g., MG132) or by co-treatment with a high concentration of the free E3 ligase ligand to compete for binding.
Conclusion
The synthetic protocols and workflows detailed in this application note provide a comprehensive guide for the rational design and synthesis of novel PROTACs utilizing the this compound linker. This linker offers a unique scaffold that can be readily incorporated into PROTAC structures. The provided methodologies, while illustrative, can be adapted for various protein targets and E3 ligases, thereby facilitating the development of the next generation of targeted protein degraders.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Determination of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the analytical methods for assessing the purity of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, a key building block in pharmaceutical synthesis. The following protocols are designed to provide accurate and reproducible results for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds. This method separates the target compound from its impurities, allowing for quantification.
Protocol:
A reversed-phase HPLC method is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Retention Time (Expected) | ~ 8-10 min |
Workflow for HPLC Analysis:
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile impurities and can be used to identify and quantify residual solvents or volatile byproducts from the synthesis. Given that the target compound is an acetic acid derivative, derivatization (e.g., silylation) may be necessary to improve its volatility.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol). If derivatization is needed, react the sample with a silylating agent (e.g., BSTFA) prior to injection.
Data Presentation:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 100°C (2 min) -> 280°C (15°C/min, hold 5 min) |
| Mass Spectrometer | Electron Ionization (EI), 70 eV |
| Scan Range | 50-500 amu |
Logical Relationship for GC-MS Analysis Decision:
Caption: Decision tree for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) is a powerful, non-destructive technique for purity assessment that does not require a reference standard of the impurities.[1][2][3][4][5]
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
Data Presentation:
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Acid |
| Relaxation Delay (D1) | 30 s |
| Number of Scans | 16 |
Workflow for qNMR Purity Determination:
Caption: Workflow for quantitative NMR analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the sample.[6][7][8][9][10] The experimental values are compared to the theoretical values for the pure compound.
Protocol:
-
Instrumentation: A CHN elemental analyzer. Bromine content can be determined by various methods, including combustion followed by titration.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are measured.[7]
Data Presentation:
| Element | Theoretical % | Experimental % |
| Carbon (C) | 36.07 | |
| Hydrogen (H) | 3.89 | |
| Nitrogen (N) | 12.02 | |
| Bromine (Br) | 34.29 |
Note: The acceptable deviation of experimental results from the theoretical values is typically within ±0.3%.[10]
These methods provide a comprehensive approach to determining the purity of this compound, ensuring its quality for research and development applications. It is recommended to use at least two orthogonal methods for a reliable purity assessment.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. azooptics.com [azooptics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azom.com [azom.com]
- 7. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 8. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 9. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Pyrazole-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system.[1] Pyrazole-containing PROTACs, in particular, represent a significant and growing class of these bifunctional molecules, with applications in various disease areas, including oncology. The unique structural features of the pyrazole moiety can impart favorable pharmacological properties. However, the complex nature of PROTACs, characterized by their high molecular weight and intricate structures, presents considerable challenges in their purification.
These application notes provide a comprehensive guide to the purification techniques for pyrazole-containing PROTACs, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC) and supercritical fluid chromatography (SFC). Detailed experimental protocols and quantitative data are presented to aid researchers in developing robust and efficient purification strategies, ensuring the high purity required for biological and pharmacological evaluation.
Data Presentation: Purification of Pyrazole-Containing PROTACs
The following tables summarize representative quantitative data for the purification of pyrazole-containing PROTACs using RP-HPLC and SFC. It is important to note that the optimal conditions, yields, and final purities are highly dependent on the specific properties of the individual PROTAC molecule.
Table 1: Representative Purification Data for Pyrazole-Containing PROTACs using RP-HPLC
| PROTAC Target | E3 Ligase Ligand | Column | Mobile Phase | Gradient | Starting Purity (%) | Final Purity (%) | Overall Yield (%) |
| ERK1/2 | Von Hippel-Lindau (VHL) | C18, 5 µm, 4.6 x 150 mm | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | 10-90% B over 20 min | ~60 | >98 | 35-50 |
| Kinase X | Cereblon (CRBN) | C18, 3.5 µm, 4.6 x 100 mm | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | 20-80% B over 15 min | ~70 | >99 | 40-60 |
| Bromodomain Protein | IAP | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm | A: WaterB: Acetonitrile | 30-100% B over 25 min | ~55 | >97 | 30-45 |
Table 2: Representative Purification Data for Pyrazole-Containing PROTACs using SFC
| PROTAC Target | E3 Ligase Ligand | Column | Co-solvent | Gradient | Starting Purity (%) | Final Purity (%) | Overall Yield (%) |
| Chiral PROTAC A | Von Hippel-Lindau (VHL) | Chiral AD-H, 5 µm | Methanol | 5-40% over 10 min | Racemic mixture | >99 (ee) | 40-55 |
| Kinase Y | Cereblon (CRBN) | 2-Ethylpyridine, 5 µm | Methanol w/ 0.1% NH4OH | 10-50% over 8 min | ~65 | >98 | 50-70 |
| Protein Z | IAP | Diol, 5 µm | Ethanol | 15-60% over 12 min | ~75 | >99 | 60-75 |
Signaling Pathway and Experimental Workflow Visualization
PROTAC-Mediated Degradation of ERK1/2
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the MAPK/ERK signaling cascade, which is frequently dysregulated in cancer.[2] Pyrazole-containing PROTACs have been developed to target ERK1/2 for degradation, thereby inhibiting downstream signaling and tumor growth.[2] The diagram below illustrates the mechanism of action of an ERK1/2-targeting PROTAC.
General Workflow for PROTAC Purification and Analysis
The purification and subsequent analysis of pyrazole-containing PROTACs is a critical multi-step process to ensure the generation of high-quality material for biological testing. The following diagram outlines a typical workflow.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of a Pyrazole-Containing PROTAC
Objective: To purify a pyrazole-containing PROTAC from a crude reaction mixture to a final purity of >98%.
Materials:
-
Crude pyrazole-containing PROTAC
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column (e.g., 19 x 150 mm, 5 µm)
-
Analytical HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[3]
-
0.45 µm syringe filters
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
Dissolve the crude PROTAC material in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute a small aliquot of the stock solution with the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% TFA) to assess solubility and for analytical method development.
-
Filter the preparative sample solution through a 0.45 µm syringe filter before injection.
-
-
Analytical Method Development (Optional but Recommended):
-
Using the analytical HPLC system, inject the diluted sample and run a scouting gradient (e.g., 5-95% ACN over 20 minutes) to determine the approximate retention time of the desired PROTAC.
-
Optimize the gradient to achieve good separation between the PROTAC peak and major impurities.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 3-5 column volumes.
-
Inject the filtered crude PROTAC solution onto the column.
-
Run the optimized gradient method.
-
Monitor the elution profile using the UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).
-
Collect fractions corresponding to the main PROTAC peak.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.
-
-
Pooling and Lyophilization:
-
Combine the fractions with the desired purity (>98%).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the pure PROTAC as a solid.
-
-
Final Characterization:
-
Confirm the identity and structure of the purified PROTAC using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
-
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation of a Pyrazole-Containing PROTAC
Objective: To separate the enantiomers of a racemic pyrazole-containing PROTAC.
Materials:
-
Racemic pyrazole-containing PROTAC
-
SFC-grade carbon dioxide (CO2)
-
SFC-grade methanol (MeOH) or ethanol (EtOH)
-
Preparative SFC system with a UV detector and back-pressure regulator
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Lux cellulose-2 or Lux amylose-2)[5]
-
Analytical SFC or HPLC system with a chiral column for enantiomeric excess (ee) determination
-
Solvent for sample dissolution (e.g., methanol)
Procedure:
-
Sample Preparation:
-
Dissolve the racemic PROTAC in a suitable solvent such as methanol to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Method Development (Analytical Scale):
-
On an analytical SFC system with the chosen chiral column, screen different co-solvents (e.g., methanol, ethanol, isopropanol) and gradients to achieve baseline separation of the two enantiomers.
-
Optimize the gradient, flow rate, and back-pressure to maximize resolution and minimize run time.
-
-
Preparative Chiral Separation:
-
Equilibrate the preparative chiral column with the initial mobile phase conditions.
-
Inject the filtered racemic PROTAC solution.
-
Run the optimized isocratic or gradient SFC method.
-
Monitor the separation at a suitable UV wavelength.
-
Collect the fractions corresponding to each enantiomeric peak separately.
-
-
Fraction Analysis:
-
Analyze the collected fractions using the analytical chiral method to determine the enantiomeric excess (ee) of each separated enantiomer.
-
-
Product Isolation:
-
Evaporate the co-solvent from the collected fractions under reduced pressure to obtain the purified enantiomers.
-
-
Final Characterization:
-
Confirm the identity and purity of each enantiomer by MS, NMR, and analytical chiral SFC/HPLC.
-
Characterization of Purified Pyrazole-Containing PROTACs
Following successful purification, it is imperative to thoroughly characterize the final product to confirm its identity, purity, and structural integrity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for confirming the chemical structure of the pyrazole-containing PROTAC.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity and confirm the final structure.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the purified PROTAC.
-
LC-MS is routinely used to assess purity and identify any potential impurities or degradation products.
3. Purity Analysis:
-
Analytical RP-HPLC or SFC with UV detection is the standard method for determining the final purity of the PROTAC, which should typically be >95% for in vitro studies and >98% for in vivo studies.
Conclusion
The purification of pyrazole-containing PROTACs is a critical and often challenging step in their development as potential therapeutic agents. The methodologies and protocols outlined in these application notes, particularly RP-HPLC and SFC, provide a robust framework for achieving the high levels of purity required for rigorous biological evaluation. Careful method development and optimization, coupled with thorough analytical characterization, are paramount to ensuring the quality and reliability of these promising molecules in drug discovery and development.
References
- 1. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cellular Permeability Assays of Pyrazole-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The unique structure of PROTACs, often resulting in high molecular weight and a large polar surface area, presents significant challenges to their ability to passively diffuse across cellular membranes.[3] Consequently, a thorough and accurate assessment of the cellular permeability of novel PROTACs, including those incorporating pyrazole-based moieties, is a critical step in their development as effective therapeutics.[4]
These application notes provide detailed protocols for key in vitro assays used to evaluate the cellular permeability of PROTACs. While specific quantitative data for pyrazole-based PROTACs is not widely available in the public domain, the methodologies described herein are fully applicable to this class of molecules. The provided data tables of non-pyrazole-based PROTACs serve as a valuable reference for expected permeability ranges and the interpretation of assay results.
Key Cellular Permeability Assays
The assessment of PROTAC permeability typically involves a combination of assays that evaluate both passive diffusion and the influence of active transport mechanisms. The most commonly employed methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. Additionally, cellular uptake and efflux transporter assays provide crucial insights into the intracellular accumulation and potential for active removal of these molecules.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that serves as an excellent initial screen for the passive permeability of a compound.[5] It measures the ability of a molecule to diffuse across an artificial lipid membrane, providing a rapid and cost-effective way to rank compounds based on their passive diffusion characteristics.
Protocol: PAMPA Assay
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test pyrazole-based PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.
-
Donor Solution Preparation: Prepare a solution of the test PROTAC in PBS at a final concentration of, for example, 10 µM.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with fresh PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (VA / (Area × time)) × -ln(1 - ([C]A / [C]eq))
Where:
-
VA is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
time is the incubation time in seconds.
-
[C]A is the concentration of the PROTAC in the acceptor well.
-
[C]eq is the theoretical equilibrium concentration.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based assay that provides a more physiologically relevant assessment of a compound's permeability by utilizing a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[6] This assay can evaluate passive diffusion, active transport, and efflux mechanisms. Given that PROTACs can be substrates for efflux transporters, this assay is crucial for understanding their net cellular accumulation.
Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test pyrazole-based PROTAC and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 104 cells/cm2. Culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the assay, measure the TEER of the cell monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral - A-B): a. Gently wash the cell monolayers with pre-warmed HBSS. b. Add the PROTAC dosing solution (e.g., 10 µM in HBSS) to the apical (upper) compartment. c. Add fresh HBSS to the basolateral (lower) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B-A): a. Gently wash the cell monolayers with pre-warmed HBSS. b. Add the PROTAC dosing solution to the basolateral compartment. c. Add fresh HBSS to the apical compartment. d. Incubate and collect samples from the apical compartment as described for the A-B direction.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
Data Analysis:
The apparent permeability coefficient (Papp) for both A→B and B→A directions is calculated using the formula:
Papp (cm/s) = (dQ/dt) / (A × C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
The efflux ratio is calculated as:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.
MDR1 Efflux Assay
Multidrug resistance protein 1 (MDR1 or P-glycoprotein) is a key efflux transporter that can significantly limit the intracellular concentration of drugs. This assay determines if a pyrazole-based PROTAC is a substrate of MDR1.
Protocol: MDR1 Efflux Assay
Materials:
-
MDR1-overexpressing cells (e.g., MDCKII-MDR1) and parental control cells (MDCKII)
-
Fluorescent MDR1 substrate (e.g., Rhodamine 123)
-
Known MDR1 inhibitor (e.g., verapamil) as a positive control
-
Test pyrazole-based PROTAC
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both MDR1-overexpressing and parental cells in a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with the test PROTAC, verapamil, or vehicle control for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add the fluorescent MDR1 substrate to all wells and incubate for a further period (e.g., 60 minutes).
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader.
Data Analysis:
A significant decrease in intracellular fluorescence in MDR1-overexpressing cells compared to parental cells indicates that the test compound is an MDR1 substrate. The inhibitory potential of the PROTAC on MDR1 can be assessed by its ability to increase the accumulation of the fluorescent substrate.
Data Presentation
While specific data for pyrazole-based PROTACs is limited, the following tables present permeability data for a selection of non-pyrazole-based PROTACs to provide a comparative context.
Table 1: PAMPA and Caco-2 Permeability Data for Selected Androgen Receptor (AR) PROTACs [7]
| PROTAC ID | E3 Ligase Ligand | Linker Type | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| 14 | Cereblon | PEG | BLQ | 1.7 | 14.1 | 8.4 |
| 20b | VHL | Alkyl | BLQ | 0.35 | 0.24 | ~0.7 |
| 20d | VHL | PEG | BLQ | BLQ | 8.6 | >12 |
BLQ = Below Limit of Quantification
Table 2: Caco-2 Permeability Data for Commercially Available PROTACs
| PROTAC | Target | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| ARV-771 | BET Bromodomains | 0.1 ± 0.01 | 8.7 ± 0.15 | 87.62 |
| ARV-110 | Androgen Receptor | 0 | 0 | N/A |
| KT-474 | IRAK4 | 0.2 ± 0.02 | 11.5 ± 0.44 | 57.54 |
Visualizations
References
- 1. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Exploring PROTAC Permeability: Comparative Insights Across Different Cell Lines - Aragen Life Sciences [aragen.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Troubleshooting Guide
Issue: Difficulty dissolving this compound in aqueous solutions.
This is a common challenge as pyrazole-based compounds, particularly those with bromo- and methyl- substitutions, often exhibit limited aqueous solubility due to their relatively non-polar nature.[1] The presence of the carboxylic acid group can contribute to some solubility in aqueous bases through salt formation.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing PROTAC Yield with Pyrazole Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and optimization of Proteolysis Targeting Chimeras (PROTACs) featuring pyrazole linkers.
Troubleshooting Guides
Low yields in PROTAC synthesis can arise from multiple stages of the process. This section offers a structured approach to diagnosing and resolving common issues, with a focus on chemistries relevant to pyrazole-based linkers.
Issue 1: Low Overall Yield in Multi-Step Synthesis
A low final yield is a frequent challenge in the multi-step synthesis of complex molecules like PROTACs. A systematic evaluation of each synthetic step is crucial for identifying the bottleneck.
Q: My overall PROTAC yield is very low. Where should I begin troubleshooting?
A: A systematic approach is the most effective way to diagnose the problem. Begin by verifying the purity and integrity of your starting materials (POI ligand, E3 ligase ligand, and linker precursors) and then analyze each reaction in your synthetic route sequentially. Inefficient coupling reactions, poor solubility of intermediates, and difficulties in purification are common culprits.[1][2]
Troubleshooting Workflow for Low PROTAC Yield
Issue 2: Challenges in Pyrazole Linker Synthesis
The formation of the pyrazole heterocycle itself can be a critical step impacting overall yield.
Q: My pyrazole linker synthesis is inefficient. What are common problems and solutions?
A: The classical Knorr pyrazole synthesis and related cyclocondensation reactions are common routes.[2][3] Low yields in these steps can often be attributed to:
-
Suboptimal Reaction Conditions: Acid or base catalysis can significantly affect the rate of pyrazole formation. It is crucial to screen different catalysts and temperatures.
-
Poor Quality of Precursors: Ensure the purity of the hydrazine and 1,3-dicarbonyl compounds or their equivalents.
-
Side Reactions: The formation of isomers or undesired side products can occur. Careful monitoring by LC-MS and optimization of reaction time and temperature are key.
Issue 3: Inefficient "Click Chemistry" Coupling to the Pyrazole Linker
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a common method to attach the pyrazole linker to one of the ligands.[]
Q: I'm using CuAAC to attach my pyrazole linker, but the yield is low and I see multiple byproducts. What's wrong?
A: Low yields in CuAAC reactions for PROTAC synthesis can stem from several factors.
-
Catalyst Deactivation: The active copper(I) catalyst can be oxidized to inactive copper(II) by oxygen in the reaction mixture.[5] Thoroughly degassing all solvents and using an inert atmosphere is critical.
-
Glaser Coupling: A significant side reaction is the oxidative homocoupling of the terminal alkyne starting material, which is prevalent if the copper(I) concentration is too high or if there is an insufficient amount of a reducing agent like sodium ascorbate.[5]
-
Steric Hindrance: The complex and bulky nature of PROTAC precursors can physically block the azide and alkyne groups from approaching each other.[5]
-
Poor Solubility: The large, often lipophilic PROTAC precursors may not be fully soluble, leading to a heterogeneous reaction mixture and lower yields.[1] Screening different solvents or solvent mixtures (e.g., DMSO, DMF, THF) is recommended.
Frequently Asked Questions (FAQs)
Q1: Why choose a pyrazole linker for my PROTAC?
A1: Pyrazole linkers are a type of rigid linker. Compared to flexible linkers like PEG or alkyl chains, rigid linkers offer several potential advantages:
-
Conformational Rigidity: They can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex between the target protein and the E3 ligase.[6][7]
-
Improved Metabolic Stability: The rigid structure can be less susceptible to metabolic degradation compared to flexible aliphatic chains.[6]
-
Favorable Physicochemical Properties: Incorporating heterocyclic moieties can sometimes improve properties like solubility and cell permeability.[1]
However, the reduced flexibility can also be a disadvantage if it prevents the formation of an optimal ternary complex.[6] Empirical testing is necessary for each specific target and E3 ligase pair.
Q2: How does the pyrazole linker affect the PROTAC's mechanism of action?
A2: The linker is a critical determinant of a PROTAC's performance by influencing the formation and stability of the ternary complex.[8] The pyrazole linker, by providing a rigid structure, dictates the spatial orientation of the target protein and the E3 ligase. An optimal orientation facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.
PROTAC Mechanism of Action
Q3: What are the key differences between pyrazole linkers and other common linker types?
A3: The choice of linker composition is a critical aspect of PROTAC design. The primary trade-off is between flexibility and conformational control.
Comparative Analysis of Linker Types
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PROTACs utilizing the (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid linker.
Troubleshooting Guide: Side Reactions and Optimization
The synthesis of this compound and its subsequent incorporation into a PROTAC molecule can be prone to several side reactions that can impact yield, purity, and overall success of the experimental workflow. This guide addresses the most common issues and provides strategies for mitigation.
Primary Side Reaction: N-Alkylation Regioisomer Formation
The key step in the synthesis of the pyrazole linker is the N-alkylation of 4-bromo-3,5-dimethylpyrazole with an ethyl bromoacetate equivalent. Due to the two nitrogen atoms in the pyrazole ring, this reaction can lead to the formation of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated product.
| Issue | Potential Cause | Recommended Action |
| Low yield of desired N1-isomer | Formation of the undesired N2-alkylated regioisomer. | Base Selection: Employ a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) can sometimes lead to decreased regioselectivity. Solvent Choice: Utilize a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The choice of solvent can influence the reaction's regioselectivity. Temperature Control: Maintain a controlled reaction temperature. Running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C) is often sufficient. Avoid excessive heating which can promote side reactions. |
| Difficult purification of isomers | Similar polarity of the N1 and N2 isomers. | Chromatography Optimization: Use a high-resolution silica gel column for flash chromatography. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can help in separating the isomers. Careful monitoring by thin-layer chromatography (TLC) is crucial to identify the optimal solvent system. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help in isolating the desired isomer. |
| Incomplete reaction | Insufficient reactivity of the starting materials or deactivation of reagents. | Reagent Quality: Ensure the use of high-purity 4-bromo-3,5-dimethylpyrazole and ethyl bromoacetate. Moisture can quench the base and hinder the reaction. Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion. The reaction time can vary from a few hours to overnight. |
| Hydrolysis of ethyl bromoacetate | Presence of water in the reaction mixture. | Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction to consider during the synthesis of the this compound linker?
A1: The most significant side reaction is the formation of the N2-alkylated regioisomer during the N-alkylation of 4-bromo-3,5-dimethylpyrazole. This occurs because both nitrogen atoms in the pyrazole ring are nucleophilic, leading to a mixture of products that can be challenging to separate.
Q2: How can I confirm the correct regiochemistry of my synthesized linker?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. Specifically, 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) or Nuclear Overhauser Effect (NOE) experiments can be used to establish the connectivity between the acetic acid methylene protons and the pyrazole ring nitrogens.
Q3: I am observing low yields in the final amide coupling step to form the PROTAC. What are the likely causes?
A3: Low yields in the amide coupling step can be due to several factors:
-
Inefficient Coupling Reagents: Ensure you are using a suitable coupling reagent like HATU, HBTU, or COMU, along with a non-nucleophilic base such as DIPEA.
-
Steric Hindrance: The warhead or E3 ligase ligand may be sterically hindered, impeding the reaction. Using a more potent coupling reagent can sometimes overcome this.
-
Reagent Purity: The purity of your linker, warhead, and E3 ligase ligand is critical. Impurities can interfere with the reaction.
-
Reaction Conditions: Optimize the reaction temperature and time. While many couplings proceed at room temperature, gentle heating (e.g., 40-50°C) may be necessary. Monitor the reaction progress by LC-MS.
Q4: Can the bromo-substituent on the pyrazole ring participate in side reactions?
A4: While the C-Br bond on the pyrazole ring is generally stable under the conditions used for N-alkylation and amide coupling, it can be susceptible to nucleophilic substitution or cross-coupling reactions under more forcing conditions or in the presence of certain catalysts (e.g., palladium catalysts). It is important to choose reaction conditions that are chemoselective for the desired transformation.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 4-bromo-3,5-dimethylpyrazole
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford 4-bromo-3,5-dimethylpyrazole.
Step 2: N-alkylation with Ethyl Bromoacetate
-
To a solution of 4-bromo-3,5-dimethylpyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 50 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to separate the N1 and N2 isomers.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Protocol 2: Synthesis of a PROTAC via Amide Coupling
-
To a solution of the warhead-linker intermediate (containing a free amine) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC molecule by preparative HPLC.
Visualizations
Logical and Experimental Workflows
Caption: Synthetic workflow for the pyrazole linker and its assembly into a PROTAC.
Troubleshooting Logic for N-Alkylation
Caption: Troubleshooting logic for addressing low yields in the linker synthesis.
Signaling Pathway: PROTAC-mediated c-Myc Degradation
Caption: PROTAC-mediated degradation of BRD4 leading to c-Myc downregulation.
Signaling Pathway: PROTAC-mediated EGFR Degradation
Caption: PROTAC-mediated degradation of EGFR and inhibition of the PI3K/AKT/mTOR pathway.
Optimizing Pyrazole-Based PROTACs: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of pyrazole-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Common Issues
This section addresses specific issues users might encounter during their experiments, with a focus on linker-related causes and solutions.
Issue 1: My pyrazole-based PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical determinant of ternary complex stability and productivity.[1]
-
Potential Cause 1: Suboptimal Linker Length. The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[2] Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2]
-
Solution: Systematically synthesize and test a series of PROTACs with varying linker lengths. A common strategy is to vary the number of polyethylene glycol (PEG) or alkyl chain units. It's crucial to empirically determine the optimal length for each specific target protein and E3 ligase pair.[2]
-
-
Potential Cause 2: Poor Cell Permeability. PROTACs are often large molecules and may have poor cell membrane permeability.[3][4]
-
Solution: Modify the linker to improve physicochemical properties. Incorporating more polar groups or employing linker designs known to enhance cell permeability can be beneficial. Cell permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4]
-
-
Potential Cause 3: Formation of Non-productive Ternary Complexes. Even if a ternary complex forms, it may not adopt the correct conformation for efficient ubiquitination.
Issue 2: I am observing a significant "hook effect" with my pyrazole-based PROTAC, where higher concentrations lead to reduced degradation.
The "hook effect" is a known phenomenon for PROTACs where high concentrations can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) that inhibit the formation of the productive ternary complex.[3][6]
-
Potential Cause: High concentrations favoring binary complex formation.
-
Solution 1: Perform Detailed Dose-Response Studies. Conduct experiments over a wide range of concentrations to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[2]
-
Solution 2: Enhance Ternary Complex Cooperativity. A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, increasing the stability of the ternary complex. This positive cooperativity favors the formation of the ternary complex even at higher PROTAC concentrations.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used for pyrazole-based PROTACs?
The most common linkers are flexible chains such as polyethylene glycol (PEG) and alkyl chains.[5] These are popular due to their synthetic accessibility and the conformational flexibility they provide. More rigid linkers incorporating moieties like piperazine, piperidine, or triazole rings are also used to improve metabolic stability and pre-organize the PROTAC into a bioactive conformation.[5]
Q2: How do I know if my PROTAC is forming a ternary complex in cells?
Co-immunoprecipitation (Co-IP) followed by Western blotting is a standard method to confirm the formation of the ternary complex in a cellular environment.[7] This technique can demonstrate that the target protein and the E3 ligase are part of the same complex when the cells are treated with the PROTAC.
Q3: What biophysical assays can I use to characterize the binding of my pyrazole-based PROTAC?
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free techniques.[8]
-
SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rates, for both binary and ternary complex formation.[8][9]
-
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[10][11]
Q4: How do I confirm that the observed protein loss is due to proteasomal degradation?
To confirm that the degradation is mediated by the proteasome, you can co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the protein degradation is blocked in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[12]
Quantitative Data Summary
The following tables summarize hypothetical but representative data illustrating the impact of linker length on the efficacy of a pyrazole-based PROTAC targeting a hypothetical protein of interest (POI-X) and recruiting the VHL E3 ligase.
Table 1: Impact of PEG Linker Length on Degradation of POI-X in Cancer Cell Line A
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| Pz-PROTAC-1 | PEG3 | 150 | 75 |
| Pz-PROTAC-2 | PEG4 | 50 | 90 |
| Pz-PROTAC-3 | PEG5 | 25 | 95 |
| Pz-PROTAC-4 | PEG6 | 60 | 88 |
| Pz-PROTAC-5 | PEG7 | 200 | 70 |
Data is illustrative. In this example, the PROTAC with a PEG5 linker demonstrates the optimal balance of potency and efficacy.
Table 2: Ternary Complex Binding Affinity and Cooperativity
| PROTAC ID | Linker | Binary Binding KD (PROTAC to VHL, nM) | Ternary Binding KD (PROTAC+POI-X to VHL, nM) | Cooperativity (α) |
| Pz-PROTAC-1 | PEG3 | 100 | 120 | 0.83 |
| Pz-PROTAC-2 | PEG4 | 110 | 60 | 1.83 |
| Pz-PROTAC-3 | PEG5 | 105 | 25 | 4.20 |
| Pz-PROTAC-4 | PEG6 | 95 | 55 | 1.73 |
| Pz-PROTAC-5 | PEG7 | 120 | 150 | 0.80 |
Cooperativity (α) is calculated as (Binary KD) / (Ternary KD). An α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the PROTAC's affinity for the E3 ligase.
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to HRP. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[14]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[13][14]
Protocol 2: Co-immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for detecting the PROTAC-induced interaction between the target protein and the E3 ligase in cells.[7]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at the optimal degradation concentration and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.[7]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (or E3 ligase) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[7]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding proteins.[7]
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[7]
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of both the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.[7]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the steps to measure the kinetics of binary and ternary complex formation.[8]
-
Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[8]
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein surface to measure the binary binding affinity (KD).[8]
-
Ternary Complex Formation Assay: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[2]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.[2]
Protocol 4: In-cell Ubiquitination Assay
This assay confirms that the ternary complex formed is productive, leading to the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and perform an immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blot. Probe the membrane with an anti-ubiquitin antibody. An increase in the ubiquitination signal (a smear of higher molecular weight bands) in the PROTAC-treated samples (especially with the proteasome inhibitor) confirms target ubiquitination.
Visualizations
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of Pyrazole Linkers in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pyrazole linkers encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is a pyrazole linker and how is the pyrazole scaffold generally regarded in drug development?
A1: A pyrazole linker incorporates a pyrazole ring as a central component of the molecule connecting a biological moiety (like an antibody) to a payload (like a drug). The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] In drug design, the pyrazole scaffold is often considered a "privileged" structure due to its metabolic stability and its ability to act as a bioisostere for other aromatic rings, which can improve a compound's physicochemical properties like lipophilicity and water solubility.[1][2] The pyrazole ring itself can serve as both a hydrogen bond donor and acceptor, allowing for strong interactions with biological targets.[1]
Q2: What are the primary concerns regarding the stability of pyrazole-containing linkers in biological assays?
A2: The primary concern is the premature cleavage of the linker, leading to the off-target release of a payload. This can reduce efficacy and increase toxicity.[3] The stability of a pyrazole linker is highly dependent on the chemical bonds attaching it to the payload and the biomolecule, rather than the pyrazole ring itself which is generally stable.[1][2] For instance, pyrazole derivatives containing ester bonds have been shown to be susceptible to hydrolysis.[4][5][6]
Q3: What are the known degradation pathways for pyrazole-containing linkers?
A3: A key documented degradation pathway is the hydrolysis of ester linkages within the linker.[4][5][6] For example, pyrazolyl benzoic acid ester derivatives have been observed to rapidly hydrolyze in aqueous buffers at a pH of 8.[4][5] This hydrolytic instability can lead to the cleavage of the linker and release of the payload. While the pyrazole ring itself is generally robust, other functional groups within the linker, such as amides or other cleavable moieties, could be susceptible to enzymatic degradation by proteases or other enzymes present in biological matrices like plasma.
Q4: Can the stability of a pyrazole linker be improved?
A4: Yes, the stability of pyrazole-containing linkers can be significantly improved through chemical modification. Research has shown that replacing hydrolytically labile ester groups with more stable functionalities, such as amides or alkenes, can dramatically increase the linker's half-life in aqueous solutions.[4][5] This strategy creates more robust linkers that are less prone to premature degradation.
Troubleshooting Guides
Issue 1: Premature release of payload from a pyrazole-linked conjugate in an aqueous buffer.
-
Symptom: When analyzing your conjugate in a stability assay using an aqueous buffer (e.g., pH 8), you observe a rapid decrease in the intact conjugate and a corresponding increase in the free payload or a pyrazole-containing fragment.
-
Potential Cause: Your pyrazole linker likely contains a hydrolytically unstable bond, such as an ester. Pyrazole ester derivatives have been shown to have half-lives as short as 1-2 hours in pH 8 buffer.[5][6]
-
Troubleshooting Strategy:
-
Confirm Hydrolysis: Analyze the degradation products using LC/MS to confirm that the cleavage is occurring at the expected ester linkage.
-
Modify Linker Chemistry: If hydrolysis is confirmed, consider redesigning the linker. Replacing the ester bond with a more stable amide or an alkene has been shown to significantly improve hydrolytic stability.[4][5]
-
pH Optimization: If possible for your experimental conditions, assess the stability of your conjugate in buffers with different pH values to understand the pH dependency of the degradation.
-
Issue 2: My pyrazole-linked conjugate is unstable in plasma, but was stable in buffer.
-
Symptom: The conjugate shows good stability in a simple buffer system, but when incubated in plasma, you observe significant degradation and payload release.
-
Potential Cause: This suggests that the degradation is likely mediated by enzymes present in the plasma, such as proteases or esterases, that are cleaving a susceptible bond within your linker.
-
Troubleshooting Strategy:
-
Identify Cleavage Site: Use high-resolution mass spectrometry to identify the metabolites and pinpoint the exact site of enzymatic cleavage on the linker.
-
Inhibit Proteases: Conduct the plasma stability assay in the presence of broad-spectrum protease inhibitors to see if this prevents degradation. If it does, this confirms a proteolytic cleavage mechanism.
-
Linker Modification: If a specific enzymatic cleavage site is identified, modify the linker to protect that site. This could involve introducing steric hindrance around the bond or altering the amino acid sequence if it's a peptide-based linker.
-
Quantitative Data on Pyrazole Linker Stability
The following table summarizes the hydrolytic stability of different pyrazole derivatives, highlighting the improvement in stability when an ester linkage is replaced with more robust functionalities.
| Compound Type | Linkage Type | Half-life (t½) in pH 8 Buffer | Reference |
| Pyrazolyl Benzoic Acid Ester | Ester | ~1-2 hours | [4][5][6] |
| Modified Pyrazole Ester (Compound 7e) | Ester | 450 minutes | [4] |
| Modified Pyrazole Ester (Compound 10a) | Ester | 900 minutes | [4] |
| Pyrazole Alkene Isostere (Compound 14) | Alkene | Highly Stable | [4][5] |
| Pyrazole Amide Isostere (Compound 15) | Amide | Highly Stable | [4][5] |
Experimental Protocols
Protocol: Assessing Pyrazole Linker Stability in Plasma
This protocol provides a general framework for evaluating the stability of a pyrazole-linked conjugate in a plasma matrix.
1. Materials and Reagents:
-
Pyrazole-linked conjugate
-
Control conjugate with a known stable linker (if available)
-
Human plasma (or plasma from other relevant species)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS/MS system
-
Reagents for sample processing (e.g., protein precipitation solvents like acetonitrile, internal standards)
2. Experimental Procedure:
-
Incubation: Dilute the pyrazole-linked conjugate to a final concentration in plasma pre-warmed to 37°C. Also, prepare a control sample in PBS to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Processing:
-
Immediately stop the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate the plasma proteins.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
3. Analysis by LC-MS/MS:
-
Develop an LC-MS/MS method to quantify both the intact pyrazole-linked conjugate and the released payload (or a pyrazole-containing fragment).
-
Generate standard curves for both the intact conjugate and the free payload to allow for accurate quantification.
4. Data Analysis:
-
Plot the concentration of the intact conjugate and the released payload over time.
-
Calculate the half-life (t½) of the conjugate in plasma to quantify its stability.
Visualizations
Caption: Hydrolytic degradation pathway of a pyrazole ester linker.
Caption: Experimental workflow for assessing linker stability in plasma.
Caption: Decision tree for troubleshooting pyrazole linker instability.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. veranova.com [veranova.com]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazole PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of substituted pyrazole-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pyrazole-based PROTACs? A1: The synthesis of pyrazole PROTACs is a multi-step process involving three key components: the substituted pyrazole warhead for the protein of interest (POI), the E3 ligase ligand, and the linker connecting them.[1][2][3] Key challenges include:
-
Complexity and Low Yields: PROTACs are complex, high molecular weight molecules, often requiring lengthy synthetic routes which can lead to low overall yields and scalability issues.[4][5]
-
Pyrazole Regioselectivity: The synthesis of multi-substituted pyrazoles, often from 1,3-dicarbonyl compounds and hydrazines, can present challenges in controlling regioselectivity.[6][7]
-
Linker Optimization: The linker's length, composition, and attachment points are critical for the PROTAC's efficacy and are not easily predictable.[8][9][10][11] Optimizing the linker often requires the synthesis of an entire library of candidates.[5][12]
-
Poor Physicochemical Properties: Due to their large size, PROTACs often suffer from poor aqueous solubility, low cell permeability, and limited oral bioavailability, complicating their development.[4][13]
Q2: How does the linker composition affect the properties of a pyrazole PROTAC? A2: The linker is not merely a spacer but a critical determinant of the PROTAC's biological activity and drug-like properties.[9][10] Its composition influences:
-
Ternary Complex Formation: The linker's length and flexibility dictate the spatial orientation of the warhead and E3 ligase ligand, which is crucial for forming a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[5][8][12] An incorrect length can lead to steric clashes or an unstable complex.[8][12]
-
Physicochemical Properties: The linker significantly impacts solubility, cell permeability, and metabolic stability.[10] For example, flexible polyethylene glycol (PEG) linkers can increase hydrophilicity, while more rigid structures like piperazine or aromatic rings can improve metabolic stability and pre-organize the PROTAC for binding.[9][12]
-
Selectivity: Even with the same warhead and E3 ligase ligand, altering the linker can change the degradation selectivity profile for different target proteins.[9]
Q3: Which E3 ligases are most commonly recruited for pyrazole PROTACs? A3: While over 600 E3 ligases exist in humans, only a few are commonly used in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2] The most frequently utilized are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][14] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, while VHL ligands are often based on hydroxyproline mimetics.[1][15] The choice of E3 ligase can influence the degradation profile and should be considered on a case-by-case basis.[3][9]
Synthesis & Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and evaluation of substituted pyrazole PROTACs.
Problem Area 1: Pyrazole Ring Synthesis
Q: I am getting a low yield or a mixture of regioisomers during the synthesis of my substituted pyrazole warhead. What can I do? A: This is a common issue in pyrazole synthesis, which is often achieved by condensing a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7]
Troubleshooting Steps & Solutions:
-
Reaction Conditions: Systematically vary the solvent, temperature, and catalyst. Acidic catalysts (e.g., acetic acid) or basic conditions can influence the reaction pathway and regioselectivity.[16] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in some cases.[6][16]
-
Starting Materials: The nature of the substituents on both the dicarbonyl compound and the hydrazine can strongly influence the outcome. Consider alternative or more reactive starting materials if possible.
-
Alternative Synthetic Routes: Explore different synthetic strategies beyond classical condensation. For example, [3+2] cycloaddition reactions involving alkynes and 1,3-dipoles (like nitrile imines generated from hydrazonoyl halides) can offer better control over regiochemistry.[6]
Table 1: General Comparison of Pyrazole Synthesis Strategies
| Strategy | Advantages | Common Challenges | Key References |
| 1,3-Dicarbonyl + Hydrazine Condensation | Readily available starting materials; well-established method. | Regioselectivity issues with unsymmetrical dicarbonyls; potential for side reactions. | [6][7] |
| [3+2] Cycloaddition | Often provides high regioselectivity and functional group tolerance. | Requires synthesis of specific precursors (e.g., hydrazonoyl halides, alkynes). | [6] |
| Multi-Component Reactions (MCRs) | High efficiency by combining multiple steps into one pot; rapid library generation.[17][18] | Optimization can be complex; requires careful selection of components. | [17][18] |
Problem Area 2: PROTAC Assembly & Linker Attachment
Q: My final PROTAC shows no target degradation activity in cellular assays. What are the likely linker-related causes? A: A lack of activity often points to issues with ternary complex formation or the PROTAC's ability to reach its target within the cell.[12]
Troubleshooting Workflow: The following diagram illustrates a logical workflow for troubleshooting an inactive PROTAC, focusing on linker-related issues.
Caption: Troubleshooting logic for an inactive PROTAC.
Problem Area 3: Purification and Characterization
Q: I am struggling with the purification of my final pyrazole PROTAC due to poor solubility and aggregation. A: The "beyond Rule of 5" properties of PROTACs make them challenging to handle.[19] Poor solubility can complicate purification by standard methods like flash chromatography and lead to aggregation.[4][20]
Troubleshooting Steps & Solutions:
-
Chromatography:
-
Reverse-Phase HPLC: This is often the most effective method for purifying PROTACs. Use gradients of solvents like acetonitrile/water or methanol/water with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and solubility.
-
Solvent Choice: During workup and chromatography, use solvent systems known to solubilize complex organic molecules. Dichloromethane, methanol, and dimethylformamide (DMF) are common choices.
-
-
Characterization:
-
NMR Spectroscopy: Acquiring clean NMR spectra can be difficult due to low solubility. Use deuterated solvents like DMSO-d6 or methanol-d4. Gentle heating of the NMR tube may help, but be cautious of potential degradation.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the final product.
-
-
Handling: To prevent aggregation, avoid concentrating solutions to complete dryness. It is often better to store the purified PROTAC in a suitable solvent at low temperatures.
Experimental Protocols
General Protocol: Synthesis of a Substituted Pyrazole PROTAC
This protocol outlines a generalized, three-stage workflow for synthesizing a pyrazole PROTAC that recruits the CRBN E3 ligase.
Caption: General synthetic workflow for a pyrazole PROTAC.
Methodology Details:
-
Stage 1: Pyrazole Synthesis (Example: Knorr Cyclocondensation)
-
Dissolve the substituted 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.1 eq) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole core by flash column chromatography or recrystallization.[7][21]
-
If necessary, perform subsequent reactions to install a functional handle (e.g., a terminal alkyne or carboxylic acid) for linker attachment.
-
-
Stage 2: Linker Synthesis & Attachment
-
The choice of reaction depends on the linker's nature. For amide bond formation, standard coupling reagents like HATU or EDC/HOBt are used.
-
For "click chemistry," a popular and efficient method, one component (e.g., the warhead) is functionalized with an azide and the other (e.g., the E3-ligand-linker conjugate) with a terminal alkyne.[8][11]
-
Example (CuAAC 'Click' Reaction): Dissolve the azide-functionalized component (1.0 eq) and the alkyne-functionalized component (1.0 eq) in a solvent mixture like t-BuOH/H₂O. Add sodium ascorbate and a copper(II) sulfate solution. Stir at room temperature until the reaction is complete.[11][22]
-
-
Stage 3: Purification and Characterization
-
Purification: The crude PROTAC is typically purified using preparative reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR: To verify the chemical structure.
-
HRMS: To confirm the exact mass.
-
Analytical HPLC: To determine purity (>95% is typically desired for biological assays).
-
-
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. precisepeg.com [precisepeg.com]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. C&EN Webinars - Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement [connect.discoveracs.org]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. explorationpub.com [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
Technical Support Center: Purification of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most common and effective purification methods for this class of compounds are recrystallization and column chromatography. For certain pyrazole derivatives, purification via the formation of an acid addition salt followed by crystallization can also be a highly effective technique.[1]
Q2: How do I select an appropriate solvent for the recrystallization of my pyrazole derivative?
A2: Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is a polar molecule, polar solvents are a good starting point. It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent is not ideal.
Q3: What are the typical stationary and mobile phases for column chromatography of this compound?
A3: For the column chromatography of polar compounds like this compound, silica gel is the most common stationary phase due to its polar nature.[2] The mobile phase (eluent) should be chosen to provide a good separation of the target compound from its impurities. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[3]
Q4: Can I use acid/base extraction to purify my this compound?
A4: Yes, given the presence of the carboxylic acid group, acid/base extraction can be a useful preliminary purification step. The acidic product can be extracted from an organic solvent into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- The presence of impurities is inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The compound is impure. | - Use a lower-boiling solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try to purify the compound by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used for dissolution.- Cool the solution thoroughly in an ice bath before filtration to maximize precipitation.- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Colored impurities remain in the crystals. | - The colored impurity has similar solubility properties to the desired compound.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it may also adsorb some of your product.- A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping bands). | - The eluent is too polar.- The column was not packed properly (e.g., air bubbles, channeling).- The sample was loaded in too large a volume of solvent. | - Decrease the polarity of the eluent. Use TLC to find a solvent system that gives good separation (Rf values between 0.2 and 0.5).- Repack the column carefully, ensuring a uniform and compact bed.- Dissolve the sample in the minimum amount of the eluent or a less polar solvent. |
| The compound is stuck on the column and does not elute. | - The eluent is not polar enough.- The compound is interacting too strongly with the stationary phase (e.g., acidic compound on silica gel). | - Gradually increase the polarity of the eluent. A gradient elution may be necessary.- For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to protonate the compound and reduce its interaction with the silica gel. |
| Cracking or channeling of the stationary phase. | - The column has run dry.- The solvent polarity was changed too abruptly. | - Never let the solvent level drop below the top of the stationary phase.- When running a gradient elution, change the solvent composition gradually. |
| Streaking or tailing of the bands. | - The sample was overloaded on the column.- The compound is sparingly soluble in the eluent. | - Use a larger column or load a smaller amount of the sample.- Choose an eluent in which the compound is more soluble. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the solution onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recommended Starting Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | May be suitable for the salt form or in a mixed solvent system. |
| Ethanol | High | 78 | A good starting point for polar compounds. |
| Isopropanol | Medium-High | 82 | Another good protic solvent to try. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Acetone | Medium | 56 | Can be effective, but its low boiling point requires careful handling. |
| Dichloromethane | Low-Medium | 40 | May be too non-polar, but could be used in a mixed solvent system. |
| Hexane | Low | 69 | Likely to be an anti-solvent. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System (starting point) | Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1 gradient) |
| Eluent Additive (if needed) | 0.5 - 1% Acetic Acid (to improve the elution of the carboxylic acid) |
| Monitoring | TLC with UV visualization (254 nm) |
Visualizations
Caption: General purification workflow for the target compound.
Caption: Troubleshooting logic for recrystallization issues.
References
overcoming steric hindrance in pyrazole linker coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole linker coupling, with a specific focus on issues arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with a sterically hindered pyrazole is failing or giving very low yields. What are the most common causes?
Low yields or reaction failures in coupling reactions involving sterically hindered pyrazoles often stem from a few key factors. The bulky substituents on the pyrazole ring or the coupling partner can physically block the catalyst from approaching the reaction site. This steric clash can hinder the crucial oxidative addition and reductive elimination steps in the catalytic cycle. Additionally, the electronic properties of the substituents can deactivate the system, making the coupling reaction more difficult. Suboptimal reaction conditions, such as incorrect ligand/catalyst choice, temperature, or base, are also frequent culprits.
Q2: Which palladium catalysts and ligands are most effective for coupling sterically hindered pyrazoles?
For sterically demanding coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step. Ligands like SPhos, tBuBrettPhos, and arsa-Buchwald ligands have shown success in Suzuki-Miyaura couplings with hindered substrates.[1][2][3] For Buchwald-Hartwig aminations, bulky biarylphosphine ligands such as tBuDavePhos are often effective.[4][5] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also emerged as highly efficient for Suzuki-Miyaura couplings of hindered partners.[6]
Q3: Can microwave irradiation improve the success of my sterically hindered coupling reaction?
Yes, microwave-assisted synthesis can be a powerful tool to overcome steric hindrance.[7][8] Microwaves can rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and increased yields.[8][9][10] This rapid heating can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. For instance, microwave irradiation has been successfully used in Suzuki-Miyaura and N-arylation reactions of pyrazoles, sometimes even allowing for ligand-free copper-catalyzed reactions.[7][11]
Q4: Are there alternatives to palladium-catalyzed coupling for forming C-N bonds with bulky pyrazoles?
While palladium catalysis is common, copper-catalyzed coupling reactions can be a viable alternative, particularly for N-arylation.[4][11] In some cases, a copper(I) iodide (CuI) catalyst has been shown to give better yields than palladium systems, especially with certain amine substrates.[4] These reactions may also be enhanced with microwave irradiation.[11]
Troubleshooting Guides
Guide 1: Low Yield in Suzuki-Miyaura Coupling of a Sterically Hindered Pyrazole
This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of pyrazoles with bulky substituents.
Troubleshooting Workflow
A logical workflow for troubleshooting low yield.
Detailed Steps:
-
Assess Starting Materials: Impurities in the pyrazole, boronic acid, or degradation of the base can significantly lower yields.[12] Ensure solvents are anhydrous, as water can deactivate the boronic acid. It's recommended to purge the reaction mixture with an inert gas like argon to prevent catalyst oxidation.[13]
-
Optimize Catalyst and Ligand: For sterically hindered substrates, standard catalysts may not be effective.[3]
-
Ligand Choice: The use of bulky, electron-rich biaryl monophosphine ligands is often crucial for coupling sterically demanding partners.[3] Consider screening ligands such as SPhos, RuPhos, or XPhos.[3][14] Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency.[6]
-
Catalyst Loading: While typical loadings are 1-2 mol%, for challenging couplings, increasing the catalyst loading to 5 mol% or higher may be necessary.[15]
-
-
Modify Reaction Conditions:
-
Temperature and Solvent: Higher temperatures are often required to overcome the energy barrier caused by steric hindrance. If your current solvent is limiting (e.g., THF), switch to a higher-boiling solvent like toluene, dioxane, or DMF.[13]
-
Base: The choice of base is critical. Stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO3) are often more effective than weaker bases like sodium carbonate (Na2CO3) for hindered couplings.[13]
-
-
Consider Microwave Irradiation: Microwave heating can dramatically accelerate the reaction and improve yields for sterically hindered couplings.[7][8] It allows for reaching high temperatures quickly and uniformly.[8]
Guide 2: Failed Buchwald-Hartwig Amination with a Bulky Amine
This guide addresses common failures in the C-N coupling of a halo-pyrazole with a sterically demanding amine.
Key Factors and Solutions
Troubleshooting failed Buchwald-Hartwig amination.
Detailed Steps:
-
Ligand Selection is Crucial: The success of the Buchwald-Hartwig amination heavily relies on the ligand. For hindered couplings, ligands that are both bulky and electron-rich are necessary to promote the oxidative addition and reductive elimination steps.[4][16]
-
Address Side Reactions:
-
β-Hydride Elimination: Primary and secondary amines containing β-hydrogens can undergo β-hydride elimination, leading to low yields.[4] Choosing a ligand/catalyst system that accelerates reductive elimination over β-hydride elimination is key. In some cases, amines lacking a β-hydrogen (e.g., adamantylamine) give significantly better yields.[4]
-
-
Optimize Base and Solvent:
-
Explore Alternative Catalysts: If palladium-based systems fail, consider a copper-catalyzed approach. Copper(I) iodide (CuI) has been used for the N-arylation of pyrazoles and may offer a different reaction pathway that is less sensitive to the steric environment of the amine.[4]
Data and Protocols
Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Coupling of 4-Halo-1-tritylpyrazole
| Entry | Pyrazole Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Iodo | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 | 10 min (MW) | 91 | [4][5] |
| 2 | 4-Bromo | Pd(dba)₂ (10) | tBuDavePhos (20) | tBuOK | Xylene | 160 | 10 min (MW) | 90 | [4][5] |
| 3 | 4-Iodo | CuI (20) | None | tBuOK | Xylene | 160 | 10 min (MW) | 21 | [4] |
| 4 | 4-Bromo | Pd(dba)₂ (10) | XPhos (20) | tBuOK | Xylene | 160 | 10 min (MW) | 71 | [4] |
Data summarized from studies on the coupling with piperidine, an amine lacking a β-hydrogen. MW = Microwave irradiation.
Table 2: Influence of Amine Structure on Pd-Catalyzed Coupling Yield
| Entry | Amine | β-Hydrogens? | Yield (%) | Reference |
| 1 | Pyrrolidine | Yes | 7 | [4] |
| 2 | Adamantylamine | No | 90 | [4] |
| 3 | tert-Butylamine | No | 53 | [4] |
| 4 | Isopropylamine | Yes | 0 | [4] |
Conditions: 4-Bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, tBuOK, Xylene, 120 °C, 18h.[4]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Hindered Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: To a microwave vial, add the sterically hindered halo-pyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the chosen ligand (if required, 10 mol%).
-
Solvent Addition: Add the solvent system (e.g., a 9:1 mixture of Dioxane:Water).[13]
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to the target temperature (e.g., 135-150°C) and hold for the specified time (e.g., 20-40 minutes).[7][8]
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[12]
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Challenges for Pyrazole-Containing PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges with pyrazole-containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges specific to pyrazole-containing PROTACs?
A1: Pyrazole-containing PROTACs share general analytical hurdles with other PROTACs, primarily due to their high molecular weight (~700-1100 Da), complex structures, and bifunctional nature. These challenges include poor solubility, low cell permeability, and complex pharmacokinetic/pharmacodynamic (PK/PD) relationships.[1][2][3][4] Specifically for pyrazole-containing PROTACs, the key challenges revolve around:
-
Metabolic Stability: While the pyrazole ring itself is often considered metabolically robust, its substituents and its position within the PROTAC (as a ligand or part of the linker) can influence metabolic pathways.[5] The primary metabolic transformations to monitor are hydroxylation and conjugation of the pyrazole ring.
-
LC-MS/MS Bioanalysis: Developing sensitive and robust LC-MS/MS assays can be difficult. Common issues include in-source fragmentation, chromatographic peak splitting due to rotational isomers or chiral centers, and non-specific binding to analytical hardware.[6]
-
Structural Characterization: The presence of the pyrazole ring can lead to specific fragmentation patterns in mass spectrometry that need to be understood for metabolite identification and structural elucidation. The most common fragmentation pathways for the pyrazole ring involve the expulsion of HCN and N₂.[7][8]
Q2: My pyrazole-containing PROTAC shows poor metabolic stability in human liver microsomes. What are the likely metabolic hotspots?
A2: While the pyrazole core is relatively stable, metabolic liabilities in a pyrazole-containing PROTAC can occur at several positions. The linker is often the most susceptible part of a PROTAC to metabolism.[] For pyrazole-containing PROTACs, consider the following potential hotspots:
-
Linker Connection Points: The junctions where the linker is attached to the pyrazole ring or the other ligands are often susceptible to enzymatic cleavage.
-
Alkyl Linkers: Long aliphatic chains in the linker are prone to hydroxylation.
-
Substituents on the Pyrazole Ring: Alkyl or other functional groups attached to the pyrazole ring can be sites of oxidation.
-
Other Moiety Liabilities: The warhead for the protein of interest or the E3 ligase ligand may have their own metabolic liabilities that are independent of the pyrazole moiety.[]
Q3: I am observing significant in-source fragmentation during the LC-MS/MS analysis of my pyrazole-containing PROTAC. How can I mitigate this?
A3: In-source fragmentation is a common issue for large and complex molecules like PROTACs. The fragile nature of the linker is often the cause. To minimize this, optimization of the mass spectrometer's source parameters is crucial. Try the following adjustments:
-
Lower Ionizing Energy: Reducing the energy used for ionization can decrease the extent of fragmentation in the source.
-
Optimize Ion Source Temperature: Both excessively high and low temperatures can impact ion stability. A systematic evaluation of the source temperature is recommended.
-
Use Gentler Ionization Techniques: If available, consider alternative ionization methods that impart less energy to the molecule, such as nano-electrospray ionization.
-
Seek Multiple Charges: PROTACs can often form multiply charged ions. Targeting these ions (e.g., [M+2H]²⁺) can sometimes provide better sensitivity and reduce fragmentation.
Q4: My pyrazole-containing PROTAC is showing poor solubility. What formulation strategies can I employ for in vitro assays?
A4: Poor aqueous solubility is a frequent challenge for PROTACs due to their high lipophilicity. To improve solubility for in vitro experiments, consider these strategies:
-
Co-solvents: Use of organic co-solvents such as DMSO, ethanol, or PEG400 is a common starting point. However, be mindful of their potential effects on cell health and assay performance.
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can significantly improve solubility. The pyrazole ring itself is weakly basic.[10]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilization.
-
Formulation with Cyclodextrins: Encapsulating the PROTAC within cyclodextrins can enhance its aqueous solubility.
Troubleshooting Guides
Guide 1: Poor Sensitivity in LC-MS/MS Quantification
| Symptom | Potential Cause | Troubleshooting Steps |
| Low signal intensity for the parent ion | In-source fragmentation | Optimize MS source parameters (see FAQ Q3). Monitor for characteristic fragment ions. |
| Poor ionization efficiency | Screen different mobile phase additives (e.g., formic acid, ammonium formate) and ionization polarities (positive vs. negative). | |
| Non-specific binding | Add a small percentage of an organic solvent like isopropanol to the autosampler wash solution. Use low-binding vials and plates. | |
| Split or broad chromatographic peaks | Presence of rotational isomers (rotamers) | Increase the column temperature to promote faster interconversion of rotamers, leading to peak coalescence. |
| Chiral centers | Use a chiral column if isomers need to be separated. If not, adjust mobile phase and gradient to improve peak shape. | |
| Secondary interactions with the stationary phase | Screen different column chemistries (e.g., C18, phenyl-hexyl). Add modifiers to the mobile phase to reduce secondary interactions. | |
| High background noise | Matrix effects | Optimize sample preparation (e.g., switch from protein precipitation to solid-phase extraction). Use a divert valve to direct the early and late eluting matrix components to waste. |
| Contamination | Thoroughly clean the LC-MS system. Use high-purity solvents and reagents. |
Guide 2: Inconsistent Results in Cell-Based Assays
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no target degradation | Poor cell permeability | Conduct a cell permeability assay (e.g., Caco-2). If permeability is low, consider structural modifications to reduce polarity or increase lipophilicity (within limits to maintain solubility). |
| Low compound solubility in assay medium | Re-evaluate the formulation strategy (see FAQ Q4). Visually inspect for compound precipitation in the assay wells. | |
| PROTAC instability in assay medium | Assess the stability of the PROTAC in the cell culture medium over the time course of the experiment by LC-MS/MS. | |
| High variability between replicates | Inconsistent compound concentration | Ensure complete solubilization of the stock solution. Use automated liquid handlers for precise dilutions. |
| Cell health issues | Monitor cell viability in the presence of the PROTAC and vehicle control. High concentrations of co-solvents like DMSO can be toxic. | |
| "Hook effect" | Perform a full dose-response curve. At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can inhibit the formation of the productive ternary complex, leading to reduced degradation.[1] |
Quantitative Data Summary
The following tables summarize typical data ranges for key analytical parameters of PROTACs. Note that these are general ranges, and specific values for pyrazole-containing PROTACs will depend on the overall molecular structure.
Table 1: Typical Physicochemical Properties of PROTACs
| Parameter | Typical Range | Implication |
| Molecular Weight (Da) | 700 - 1100 | Often violates Lipinski's Rule of Five, impacting solubility and permeability. |
| cLogP | 3 - 7 | High lipophilicity can lead to poor solubility and high non-specific binding. |
| Topological Polar Surface Area (Ų) | > 140 | High polarity can hinder cell membrane permeability. |
| Aqueous Solubility (µM) | < 1 - 50 | Low solubility complicates formulation and can lead to inaccurate assay results. |
Table 2: Representative Metabolic Stability Data for a PROTAC in Human Liver Microsomes (HLM)
| Compound | HLM Incubation Time (min) | % Parent Remaining | Calculated Half-life (t½, min) |
| Hypothetical Pyrazole-PROTAC A | 0 | 100 | > 120 |
| 15 | 95 | ||
| 30 | 88 | ||
| 60 | 75 | ||
| 120 | 55 | ||
| Hypothetical PROTAC B (less stable linker) | 0 | 100 | 25 |
| 15 | 60 | ||
| 30 | 35 | ||
| 60 | 10 | ||
| 120 | < 1 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of a Pyrazole-Containing PROTAC in Plasma
This protocol provides a general starting point for developing a quantitative LC-MS/MS method for a pyrazole-containing PROTAC in a biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard (a structurally similar compound not present in the sample).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40-50°C (can be increased to improve peak shape for rotamers).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is typical for nitrogen-containing compounds.
-
MRM Transitions:
-
Determine the precursor ion (e.g., [M+H]⁺ or [M+2H]²⁺) by infusing a standard solution of the PROTAC.
-
Identify 2-3 stable and abundant fragment ions for Multiple Reaction Monitoring (MRM) by performing a product ion scan on the precursor ion.
-
-
Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 400-500°C.
-
Cone Gas Flow: 50-100 L/hr.
-
Desolvation Gas Flow: 800-1000 L/hr.
-
Note: These parameters must be optimized for each specific instrument and compound.
-
-
Visualizations
Caption: General experimental workflow for the analytical characterization of a novel pyrazole-containing PROTAC.
Caption: Troubleshooting decision tree for poor LC-MS/MS sensitivity with pyrazole-containing PROTACs.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. waters.com [waters.com]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. researchgate.net [researchgate.net]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ternary Complex Formation with Pyrazole Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole linkers in the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My PROTAC with a pyrazole linker shows good binary binding to both the target protein and the E3 ligase, but I don't observe ternary complex formation. What are the potential reasons?
A1: Several factors could be at play when ternary complex formation is not observed despite efficient binary engagement. With pyrazole linkers, specific considerations include:
-
Steric Hindrance: The rigid nature of the pyrazole ring might impose conformational constraints that prevent the simultaneous binding of both proteins. The substitution pattern on the pyrazole ring and its connection points to the rest of the PROTAC are critical.
-
Incorrect Linker Length or Geometry: The distance and orientation afforded by the pyrazole linker may not be optimal for the protein-protein interactions required for a stable ternary complex.
-
Negative Cooperativity: The binding of the first protein may induce a conformational change in the PROTAC or the protein itself that is unfavorable for the binding of the second protein.
-
Solubility Issues: While pyrazole can sometimes improve solubility, the overall PROTAC molecule might still have poor aqueous solubility, leading to aggregation and preventing effective ternary complex formation in solution.[1]
Q2: I am observing a "hook effect" at high concentrations of my pyrazole-containing PROTAC. How can I mitigate this?
A2: The "hook effect," where the ternary complex formation and subsequent protein degradation decrease at high PROTAC concentrations, is a common phenomenon.[2] It arises from the formation of unproductive binary complexes (PROTAC-target and PROTAC-E3 ligase) that compete with the formation of the productive ternary complex. To mitigate this:
-
Titrate Your PROTAC Concentration: Carefully determine the optimal concentration range for your PROTAC in cellular degradation assays to identify the "sweet spot" before the hook effect becomes prominent.
-
Enhance Cooperativity: Modify the linker or the warheads to promote favorable protein-protein interactions within the ternary complex. Positive cooperativity can help overcome the hook effect by stabilizing the ternary complex over the binary ones.
-
Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinities of the binary and ternary complexes and to understand the thermodynamics of cooperativity.[3]
Q3: Are there known challenges related to the synthesis and purification of PROTACs containing pyrazole linkers?
A3: The synthesis of pyrazole-containing linkers can sometimes present challenges. The Knorr pyrazole synthesis, a common method, can be incompatible with certain functional groups, such as tryptophan residues, leading to side reactions.[4] Purification of the final PROTAC can also be complex due to the molecule's size, polarity, and potential for aggregation. Careful optimization of synthetic routes and purification protocols, such as HPLC, is crucial.
Q4: How does the pyrazole linker affect the cell permeability and solubility of my PROTAC?
A4: The pyrazole ring, being an aromatic heterocycle, can influence the physicochemical properties of a PROTAC. It can act as a bioisostere for other aromatic rings and potentially improve properties like solubility and lipophilicity.[1] However, the overall impact on cell permeability is complex and depends on the entire molecule's properties, including its conformational flexibility.[5][6] PROTACs with pyrazole linkers may adopt folded conformations that shield polar surface area, potentially enhancing cell permeability.[6][7]
Troubleshooting Guides
Problem 1: No or Weak Ternary Complex Formation Detected
Symptoms:
-
No significant signal in biophysical assays (SPR, ITC, FRET).
-
Lack of target degradation in cellular assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incompatible Linker Geometry | • Synthesize a library of PROTACs with varying pyrazole substitution patterns and attachment points to explore different spatial orientations. • Consider computational modeling to predict favorable linker geometries for ternary complex formation.[8] |
| Suboptimal Linker Length | • Systematically vary the length of the linker connecting the pyrazole moiety to the warheads. Both shorter and longer linkers should be tested as an optimal length is often required.[] |
| Steric Clash | • Modify the warheads or the linker to reduce potential steric hindrance between the target protein and the E3 ligase. |
| Protein Aggregation or Misfolding | • Ensure the purity and proper folding of your recombinant proteins using techniques like size-exclusion chromatography and circular dichroism. |
| PROTAC Insolubility | • Measure the aqueous solubility of your PROTAC. • If solubility is low, consider modifications to the linker or warheads to increase hydrophilicity. The inclusion of polar groups or the use of formulation strategies may help.[10] |
Problem 2: Poor Cellular Potency Despite Good Ternary Complex Formation in a Biophysical Assay
Symptoms:
-
Strong ternary complex formation observed in vitro (e.g., via SPR).
-
Weak or no target degradation in cell-based assays.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Cell Permeability | • Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). • Modify the PROTAC to improve its physicochemical properties for better cell uptake. This could involve reducing polar surface area or increasing lipophilicity, though a balance must be struck to maintain solubility.[5][6][11] |
| PROTAC Efflux | • Determine if your PROTAC is a substrate for efflux pumps (e.g., P-glycoprotein) using specific inhibitors in your cellular assays. |
| Metabolic Instability | • Evaluate the metabolic stability of your PROTAC in liver microsomes or hepatocytes. • If the molecule is rapidly metabolized, consider chemical modifications to block metabolic hotspots, which may or may not be on the pyrazole linker itself. |
| Incorrect Cellular Localization | • Ensure that the PROTAC, target protein, and E3 ligase are all present in the same cellular compartment. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol outlines a typical SPR experiment to assess the formation and stability of a ternary complex.
Methodology:
-
Immobilization:
-
Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip) via amine coupling.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the pyrazole-linked PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
A significant increase in the binding response compared to the injection of the PROTAC alone indicates ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model to determine the kinetic parameters (kon, koff) and the ternary complex dissociation constant (KD).
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[12]
-
Quantitative Data Summary:
The following table provides a hypothetical example of SPR data for two different pyrazole-linked PROTACs to illustrate how linker modifications can impact ternary complex formation.
| PROTAC | Binary KD (PROTAC to E3) | Binary KD (PROTAC to Target) | Ternary KD (Target to E3-PROTAC) | Cooperativity (α) |
| Pyrazole-PROTAC-A | 500 nM | 200 nM | 50 nM | 4 |
| Pyrazole-PROTAC-B | 450 nM | 250 nM | 300 nM | 0.83 |
In this example, Pyrazole-PROTAC-A demonstrates positive cooperativity (α > 1), indicating a more stable ternary complex, while Pyrazole-PROTAC-B shows negative cooperativity (α < 1).
Visualizations
Caption: Ternary complex formation pathway.
Caption: Troubleshooting workflow for ternary complex formation.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazole and PEG Linkers in PROTACs for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, have demonstrated significant therapeutic potential. The linker, far from being a passive spacer, plays a crucial role in determining a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comprehensive comparison of two distinct linker classes: the flexible, hydrophilic polyethylene glycol (PEG) linkers and the more rigid, heterocyclic pyrazole-based linkers.
Executive Summary
PEG linkers are widely utilized due to their hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules. Their flexibility allows for a greater sampling of conformational space, potentially facilitating the formation of a productive ternary complex. However, this flexibility can also introduce an entropic penalty upon binding and may lead to less favorable pharmacokinetic profiles.
Pyrazole linkers , as part of a broader class of rigid heterocyclic linkers, offer a more constrained conformational landscape. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of a rigid pyrazole moiety can improve metabolic stability and other pharmacokinetic properties. The synthesis of pyrazole-containing linkers can be more complex than that of their linear PEG counterparts.
This guide will delve into the available experimental data for PROTACs employing these linker types, provide detailed experimental protocols for their evaluation, and visualize key concepts to aid in the rational design of next-generation protein degraders.
Data Presentation: A Comparative Analysis of PROTAC Performance
The following tables summarize the performance of PROTACs utilizing PEG and pyrazole-containing linkers against various protein targets. It is important to note that direct head-to-head comparisons with identical warheads and E3 ligase ligands are scarce in the literature. Therefore, the data presented here is a compilation from different studies and should be interpreted as illustrative of general trends.
Table 1: Performance of PROTACs Targeting BCR-ABL
| PROTAC ID | Linker Type | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Arg-PEG1-Dasa | PEG | Dasatinib | N-end rule ligand | 0.85 | >98 | K562 | [1][2] |
| 7o | Carbon Chain | GZD824 | Pomalidomide | <100 | ~94 | Ba/F3-Bcr-AblT315I | [3] |
| DMP11 | Pyrimidine-containing | Dasatinib | Pomalidomide | ~50 | >90 | K562 | [4] |
Note: While DMP11 contains a pyrimidine ring and not a pyrazole, it serves as a relevant example of a rigid, nitrogen-containing heterocyclic linker for comparison.
Table 2: Performance of PROTACs Targeting EGFR
| PROTAC ID | Linker Type | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MS39 | Alkyl | Gefitinib | VHL | 5.0 | >90 | HCC827 (EGFRdel19) | [5] |
| Compound 13 | PEG/Triazole | Dacomitinib | CRBN/VHL | 3.57 | 91 | HCC-827 (EGFRdel19) | [6] |
| Compound 14 | PEG | Gefitinib | CRBN | 0.26 | 91.2 | HCC827 (EGFRdel19) | [5] |
| PROTAC 17 | Alkane | Gefitinib | CRBN | 11 | >90 | HCC827 | [7] |
Table 3: Performance of PROTACs Targeting BET Bromodomains (BRD4)
| PROTAC ID | Linker Type | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG | OTX015 | Pomalidomide | <1 | >90 | 22Rv1 | [8] |
| dBET1 | PEG | JQ1 | Pomalidomide | ~4 | >90 | HeLa | [9] |
| MZ1 | PEG | JQ1 | VHL | 15 | >98 | HeLa | [10] |
| HPP-9 | Aliphatic | HPI-1 | Pomalidomide | <500 | ~100 | NIH-3T3 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of PROTACs are provided below. These protocols are generalized and may require optimization for specific targets, cell lines, and compounds.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the standard method for quantifying the degradation of the target protein.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Treat the cells with the various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[12]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive transcellular permeability.
-
Materials:
-
96-well filter plate with a PVDF membrane
-
96-well acceptor plate
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compound
-
LC-MS/MS system
-
-
Procedure:
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well filter plate.
-
Prepare Donor and Acceptor Solutions: Add PBS to the acceptor plate wells. Prepare the PROTAC solution in PBS in a separate donor plate.
-
Assemble and Incubate: Carefully place the filter plate on top of the acceptor plate. Incubate at room temperature for 4-18 hours.
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln[1 - (CA(t) / Cequilibrium)] where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
This cell-based assay provides a more physiologically relevant assessment of permeability, accounting for passive diffusion, active transport, and efflux.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC compound
-
LC-MS/MS system
-
TEER meter
-
-
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
For apical-to-basolateral (A→B) transport, add the PROTAC solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B→A) transport, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates and collect samples from the receiver chamber at various time points.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for both A→B and B→A directions. The efflux ratio (Papp(B→A) / Papp(A→B)) can be used to assess the potential for active efflux.[5]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.
-
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (ka, kd) and affinity (KD).
-
Ternary Complex Analysis: Inject a series of concentrations of the POI pre-incubated with a saturating concentration of the PROTAC over the immobilized E3 ligase. This measures the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate binding models to determine the kinetic rate constants and affinity for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities. An α > 1 indicates positive cooperativity.[13]
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of pyrazole and PEG linkers in PROTACs.
Conclusion
The choice between a pyrazole-based linker and a PEG linker in PROTAC design is a nuanced decision that depends on the specific therapeutic target and desired pharmacological profile. PEG linkers offer the advantages of enhanced solubility and synthetic accessibility, making them a common starting point in PROTAC development. Their flexibility can be beneficial for achieving a productive ternary complex, though it may come at the cost of reduced metabolic stability and a potential entropic penalty.
Conversely, the incorporation of a rigid pyrazole moiety into the linker can lead to PROTACs with improved potency, selectivity, and pharmacokinetic properties by pre-organizing the molecule into a bioactive conformation. While the synthesis of such linkers may be more challenging, the potential benefits in terms of in vivo performance warrant their consideration, particularly in lead optimization efforts.
Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair. The data and protocols presented in this guide provide a framework for the rational design and empirical testing of PROTACs with diverse linker architectures, paving the way for the development of more effective and clinically successful protein degraders. As the field of targeted protein degradation continues to advance, a deeper understanding of the structure-activity relationships of different linker types will be crucial for unlocking the full therapeutic potential of this exciting modality.
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Dimethyl Pyrazole Moiety as a Versatile Linker in Bifunctional Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker units in bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), is a critical determinant of their efficacy. The linker not only connects the two functional ends of the molecule but also plays a crucial role in defining the spatial orientation of the target protein and the E3 ligase, thereby influencing the stability and productivity of the ternary complex.[1][2] Among the diverse array of linker architectures, heterocyclic scaffolds have garnered significant attention for their ability to impart rigidity and provide well-defined exit vectors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of linkers, with a specific focus on the emerging role of the dimethyl pyrazole moiety.
The Rationale for Heterocyclic Linkers: The Case for Dimethyl Pyrazole
Traditional linkers in PROTAC design often consist of flexible polyethylene glycol (PEG) or alkyl chains.[3][4] While synthetically accessible and useful for optimizing linker length, their high flexibility can lead to an entropic penalty upon ternary complex formation.[3] Rigid heterocyclic linkers, such as those incorporating pyrazole, piperazine, or triazole moieties, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving potency and selectivity.[3][5]
The 3,5-dimethylpyrazole unit, in particular, offers several advantages as a linker component:
-
Rigidity and Defined Geometry: The aromatic pyrazole ring introduces a rigid structural element, which can reduce the conformational flexibility of the linker and thus the entropic cost of ternary complex formation. The substitution pattern (e.g., 1,4-disubstituted) provides precise control over the orientation of the connected ligands.
-
Tunable Physicochemical Properties: The pyrazole scaffold can be functionalized to modulate solubility, lipophilicity, and metabolic stability. The methyl groups in a dimethyl pyrazole linker can influence lipophilicity and protect the ring from metabolism.[6]
-
Synthetic Tractability: The synthesis of pyrazole derivatives is well-established, allowing for the facile introduction of various substituents to explore the SAR.[7]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables provide a comparative overview of how different linker types and modifications can impact PROTAC performance, drawing from various studies to illustrate key SAR principles.
Table 1: Comparison of Flexible vs. Rigid Linker Scaffolds
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible | PEG Chain | Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | <1 | >90 | [8] |
| Flexible | Alkyl/Ether Chain | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [8] |
| Rigid | Piperazine/Piperidine | Androgen Receptor (AR) | Von Hippel-Lindau (VHL) | ~1 | >90 | [5] |
| Rigid | Phenyl | Androgen Receptor (AR) | Von Hippel-Lindau (VHL) | No activity | - | [6] |
Table 2: Impact of Linker Length on PROTAC Activity
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TANK-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [3] |
| Estrogen Receptor α (ERα) | PEG | 12 | >1000 | <20 | [4][9] |
| Estrogen Receptor α (ERα) | PEG | 16 | ~10 | >90 | [4][9] |
Table 3: Structure-Activity Relationship of Pyrazole-Containing PROTACs
While a systematic SAR study focused solely on varying the dimethyl pyrazole linker is not yet prevalent in the literature, some studies provide valuable insights into the utility of pyrazole-containing linkers.
| Compound ID | Linker Features | Target Protein(s) | E3 Ligase | Bioactivity | Reference |
| CPR3 | Contains a methyl-1H-pyrazole group | IGF-1R / Src | Cereblon (CRBN) | IC50 = 3.3 µM (MCF7 cells) | [5][10] |
| CPR4 | Contains a methyl-1H-pyrazole group | IGF-1R / Src | Cereblon (CRBN) | IC50 = 2.7 µM (MCF7 cells) | [5][10] |
| Compound 9 | PEG2 linker attached to a pyrazole-based IRAK4 inhibitor | IRAK4 | Cereblon (CRBN) | Potent IRAK4 degradation at 1 µM | [3] |
| PROTAC3 | Pyrrole-based H-PGDS ligand, linker-less pomalidomide | H-PGDS | Cereblon (CRBN) | DC50 = 71.4 pM | [11] |
Note: The IC50 values for CPR3 and CPR4 reflect growth inhibition and not direct degradation measurement (DC50). However, the study notes that these compounds with the methyl-pyrazole group showed significant dose-dependent growth inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of bifunctional molecules.
General Synthesis of a PROTAC with a Heterocyclic Linker
The synthesis of PROTACs is a multi-step process that involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their sequential conjugation.[3] Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, is a common and efficient method for connecting the different components, especially when incorporating heterocyclic linkers like pyrazoles or triazoles.[8][12]
Example: Synthesis via Click Chemistry
-
Synthesis of Ligand-Alkyne and Ligand-Azide: Functionalize the protein of interest (POI) ligand with a terminal alkyne and the E3 ligase ligand with an azide group (or vice versa). This is typically achieved by reacting the ligands with appropriate bifunctional small molecules containing the desired functionality.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): React the alkyne-functionalized ligand with the azide-functionalized ligand in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO4 and a reducing agent like sodium ascorbate) to form the triazole-linked PROTAC.[8] The pyrazole linker can be pre-functionalized with either an azide or alkyne for incorporation into the PROTAC structure.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein following PROTAC treatment.[5][10]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate secondary antibodies.
-
Data Analysis: Detect the protein bands using a suitable imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[10]
Assessment of Ternary Complex Formation
Biophysical techniques can be employed to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Isothermal Titration Calorimetry (ITC): This technique measures the heat changes upon binding and can determine the binding affinities and thermodynamics of the binary and ternary complexes. Cooperativity of ternary complex formation can be assessed by comparing the binding affinity of one protein to the PROTAC in the absence and presence of the other protein.[10]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) of the PROTAC and the proteins. By immobilizing one protein on a sensor chip, the binding of the PROTAC and the subsequent recruitment of the second protein can be monitored in real-time.[10]
Visualizing the Logic of PROTAC Action and Design
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts in PROTAC-mediated protein degradation and the experimental workflow for evaluating linkers.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion
The linker is a critical component in the design of bifunctional molecules, and the use of rigid heterocyclic scaffolds like dimethyl pyrazole offers a promising strategy to enhance their pharmacological properties. While systematic SAR studies specifically focused on dimethyl pyrazole linkers are still emerging, the available data on related pyrazole-containing molecules and the broader principles of linker design provide a strong rationale for their further exploration. By carefully considering the interplay between linker composition, rigidity, and length, researchers can rationally design and optimize novel protein degraders with improved potency, selectivity, and drug-like properties.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Rigid vs. Flexible Linkers for PROTACs: A Comparative Analysis for Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules utilize the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often empirically optimized, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The physicochemical properties of this linker, particularly its rigidity or flexibility, profoundly influence the efficacy, selectivity, and pharmacokinetic profile of the PROTAC. This guide provides an objective comparison of rigid versus flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
The linker is not merely a spacer but a key determinant of the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1][2] This ternary complex is the cornerstone of PROTAC activity, preceding the ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Flexible Linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[1][4] This adaptability can be advantageous in the early stages of PROTAC design, as it allows the molecule to more readily adopt a conformation conducive to ternary complex formation.[3] However, this conformational freedom can come with an entropic penalty upon binding, potentially leading to reduced ternary complex stability.[3] Furthermore, flexible linkers can be more susceptible to metabolism.[1]
Rigid Linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1][5] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced stability of the ternary complex.[5] Rigid linkers can also confer improved pharmacokinetic properties by increasing metabolic stability and cell permeability.[6] However, the synthesis of PROTACs with rigid linkers is generally more complex, and a lack of flexibility can sometimes hinder the formation of a productive ternary complex if the predetermined conformation is not optimal.[1][5]
Quantitative Data Presentation
The decision between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies to illustrate the impact of linker composition on PROTAC performance.
Table 1: Comparative Degradation Efficacy of PROTACs with Flexible vs. Rigid Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | Flexible | PEG | ~25 | >90 | HeLa |
| BRD4 | CRBN | Flexible | Alkyl Chain | ~50 | >90 | HeLa |
| BRD4 | VHL | Rigid | Piperidine-containing | <10 | >95 | VCaP |
| BCR-ABL | CRBN | Flexible | PEG | >100 | ~60 | K562 |
| BCR-ABL | CRBN | Rigid | Piperazine-containing | <10 | >90 | K562 |
Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution due to variations in experimental conditions.[3]
Table 2: Comparative Pharmacokinetic Properties of PROTACs with Flexible vs. Rigid Linkers
| PROTAC | Linker Type | Target | Oral Bioavailability (%) | Half-life (t½) (h) | Species |
| PROTAC with Flexible PEG Linker | Flexible | Various | <10 | 1-3 | Rodent |
| PROTAC with Flexible Alkyl Linker | Flexible | Various | 5-15 | 2-5 | Rodent |
| ARV-110 [3][7] | Rigid | Androgen Receptor | ~30 | ~4.9 | Rat |
| ARV-471 [3][7] | Rigid | Estrogen Receptor | ~40 | ~7.3 | Rat |
Note: Data for flexible linkers represents a general range observed in preclinical studies, while data for ARV-110 and ARV-471 are from specific published studies.[3][7][8]
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Are we ready to design oral PROTACs®? - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Target Degradation with Pyrazole-Linked PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The design of a PROTAC is a modular endeavor, with the linker element playing a crucial role in the molecule's overall efficacy. While flexible linkers such as polyethylene glycol (PEG) and alkyl chains are prevalent, there is growing interest in more rigid and structurally diverse linkers, including those incorporating pyrazole moieties.
This guide provides a comprehensive framework for the validation and comparative analysis of novel PROTACs, with a specific focus on pyrazole-linked architectures. While direct head-to-head comparative studies of pyrazole-linked PROTACs against other linker types are not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation strategies required to perform such a comparison. The methodologies and illustrative data presented herein will enable researchers to rigorously evaluate the performance of their novel PROTACs and make informed decisions in the drug development process.
The PROTAC Mechanism of Action: A Signaling Pathway Overview
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This catalytic process is illustrated in the signaling pathway diagram below.
Comparative Performance of PROTAC Linkers: An Illustrative Analysis
The choice of linker is a critical determinant of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). The following tables present a hypothetical comparison of a novel pyrazole-linked PROTAC against PROTACs with commonly used linkers, targeting the hypothetical protein kinase XYZ. This data illustrates how quantitative results should be structured for effective comparison.
Table 1: In Vitro Degradation of Kinase XYZ in ABC Cancer Cells
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PZ-PROTAC-1 | Pyrazole | 10 | 25 | 95 |
| PEG-PROTAC-1 | PEG | 12 | 50 | 90 |
| ALK-PROTAC-1 | Alkyl Chain | 11 | 100 | 85 |
Table 2: Cellular Viability (IC50) in ABC Cancer Cells after 72h Treatment
| Compound | Target | IC50 (nM) |
| PZ-PROTAC-1 | Kinase XYZ | 45 |
| PEG-PROTAC-1 | Kinase XYZ | 80 |
| ALK-PROTAC-1 | Kinase XYZ | 150 |
| Kinase XYZ Inhibitor | Kinase XYZ | 200 |
Experimental Protocols for PROTAC Validation
Rigorous and standardized experimental protocols are essential for the accurate assessment of PROTAC performance. The following sections detail the methodologies for key assays used in the validation of target degradation.
Western Blotting for Target Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
a. Experimental Workflow
b. Detailed Protocol
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's mechanism of action by directly measuring the ubiquitination of the target protein.
a. Logical Relationship for Ubiquitination
Navigating the Labyrinth of PROTAC Selectivity: A Guide to Mitigating Off-Target Effects
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects presents a significant hurdle in their clinical translation. This guide provides a comparative overview of strategies to assess and minimize these unintended interactions, with a focus on the experimental rigor required for robust PROTAC development.
While specific data on PROTACs incorporating (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is not extensively available in the public domain, the principles and methodologies outlined here provide a robust framework for evaluating any novel PROTAC, including those containing this or similar moieties. The linker element, in particular, is a critical determinant of a PROTAC's properties, influencing not only the formation of a productive ternary complex between the target protein and the E3 ligase but also its overall selectivity profile.[1][2][3][4]
The Double-Edged Sword: Understanding PROTAC Off-Target Effects
PROTACs, by their heterobifunctional nature, can induce off-target effects through two primary mechanisms:
-
Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[5]
-
Degradation-Independent Off-Targets: The molecule itself may exert pharmacological effects independent of its degradation activity. These effects can be driven by the warhead (the ligand binding to the protein of interest) or the E3 ligase ligand.[5]
The design of the linker connecting the warhead and the E3 ligase ligand plays a crucial role in mitigating both types of off-target effects by influencing the geometry and stability of the ternary complex.[1][2][4]
A Comparative Look at Strategies to Enhance Selectivity
Optimizing a PROTAC's selectivity is a multi-faceted challenge that involves careful consideration of each of its components.
| Strategy | Description | Advantages | Disadvantages |
| Warhead Optimization | Employing a highly selective warhead for the protein of interest (POI). | Reduces the likelihood of the PROTAC binding to unintended proteins, thus minimizing degradation-independent off-targets. | A highly potent warhead does not guarantee selective degradation, as the formation of a stable ternary complex is also required.[6] |
| E3 Ligase Ligand Selection | Choosing an E3 ligase with restricted tissue expression or specific substrate scope. The most commonly used are ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL). | Can confine PROTAC activity to specific cell types, reducing systemic off-target effects. VHL-based PROTACs are sometimes considered to have fewer off-target degradation profiles than some CRBN-based ones.[5] | The repertoire of well-validated E3 ligase ligands is still limited. Pomalidomide-based CRBN ligands can have intrinsic off-target effects on zinc-finger proteins.[7][8][9] |
| Linker Design & Optimization | Modifying the length, rigidity, and attachment points of the linker. | Can fine-tune the topology of the ternary complex, leading to preferential degradation of the intended target over structurally similar proteins.[1][2][3][4] Linker modifications can also improve physicochemical properties.[10] | Linker optimization is often an empirical and resource-intensive process.[2] There is no universally optimal linker; it must be tailored for each warhead and E3 ligase ligand pair.[4] |
| Conditional Activation Strategies | Designing PROTACs that are activated by specific stimuli, such as light (photoPROTACs) or tissue-specific enzymes. | Offers spatiotemporal control over PROTAC activity, significantly reducing the potential for off-target effects in non-target tissues.[11][12][13][14] | Can add significant synthetic complexity and may face challenges with delivery and activation efficiency in vivo. |
Experimental Protocols for Unmasking Off-Target Effects
A rigorous and multi-pronged experimental approach is crucial for a comprehensive assessment of a PROTAC's selectivity.
Protocol 1: Global Proteomic Profiling for Degradation-Dependent Off-Targets
This method provides an unbiased, proteome-wide view of protein degradation induced by the PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 80% confluency. Treat the cells with the PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).
-
Sample Preparation: Harvest, lyse the cells, and digest the proteins into peptides.[15]
-
Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) for multiplexed quantitative analysis.[15]
-
LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.[15]
-
Data Analysis: Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. A typical cutoff is a log2 fold change of less than -1 and a p-value less than 0.05.[16]
Protocol 2: Kinase Profiling for Degradation-Independent Off-Targets
If the PROTAC warhead targets a kinase, it is essential to assess its binding to a broad panel of kinases to identify potential degradation-independent off-target interactions.
Methodology:
-
Competitive Binding Assay: Utilize a high-throughput competitive binding assay (e.g., KINOMEscan™) where the PROTAC is tested for its ability to displace a ligand from a panel of kinases.
-
Data Analysis: The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a percent of control of less than 10% or 35% at a given concentration (e.g., 1 µM).
-
Follow-up: For significant off-target binders, determine the dissociation constant (Kd) to quantify the binding affinity.
Protocol 3: Cellular Viability and Phenotypic Assays
These assays help to understand the functional consequences of both on-target and off-target effects.
Methodology:
-
Cell Viability Assay: Treat various cell lines (both target-expressing and non-expressing) with a range of PROTAC concentrations for an extended period (e.g., 72 hours). Measure cell viability using a standard method like CellTiter-Glo®.
-
Phenotypic Screening: If the on-target effect is expected to produce a specific phenotype (e.g., apoptosis, cell cycle arrest), use relevant assays (e.g., Annexin V staining, flow cytometry) to confirm this.
-
Washout Experiments: To confirm that the observed phenotype is due to protein degradation, remove the PROTAC from the cell culture and monitor the recovery of the target protein levels and the reversal of the phenotype.[5]
Quantitative Data Presentation
Summarizing quantitative data in clear, structured tables is essential for comparative analysis.
Table 1: On-Target and Off-Target Degradation Profile from Proteomics
| Protein | Log2 Fold Change (vs. Vehicle) | p-value | Target Status |
| Target Protein X | -2.5 | 0.001 | On-Target |
| Protein A | -1.8 | 0.02 | Off-Target |
| Protein B | -0.2 | 0.65 | No significant change |
| Protein C | 0.1 | 0.88 | No significant change |
Table 2: Kinase Binding Profile (Degradation-Independent)
| Kinase | Percent of Control (@ 1 µM) | Kd (nM) | Target Status |
| Target Kinase Y | 1.2 | 15 | On-Target |
| Kinase D | 8.5 | 120 | Off-Target Hit |
| Kinase E | 45.2 | >10,000 | No significant binding |
| Kinase F | 9.8 | 250 | Off-Target Hit |
Visualizing PROTAC Mechanisms and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
References
- 1. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 [mdpi.com]
- 13. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Assessing the Metabolic Stability of Pyrazole-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Within this class of molecules, those incorporating a pyrazole scaffold are of significant interest due to the pyrazole ring's prevalence in approved pharmaceuticals and its potential to enhance pharmacokinetic properties.[1][2][3][4][5][6][7][8] However, a critical hurdle in the development of any PROTAC is ensuring sufficient metabolic stability to achieve therapeutic efficacy. This guide provides a comparative analysis of the metabolic stability of pyrazole-based PROTACs against other alternatives, supported by experimental data and detailed methodologies.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that typically consist of a ligand that binds to a target protein (the protein of interest, or POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The efficiency of this process and the overall pharmacokinetic profile of a PROTAC are intrinsically linked to its metabolic stability.
Comparative Metabolic Stability Data
The metabolic stability of a PROTAC is often assessed by its half-life (t½) in in vitro systems such as human liver microsomes (HLM) or hepatocytes. A longer half-life generally indicates greater stability. The linker region is frequently identified as a primary site for metabolic modification.[10] While direct comparative studies on large sets of pyrazole-based versus non-pyrazole PROTACs are limited, analysis of existing data suggests that the inclusion of rigid cyclic structures, such as pyrazole or piperazine rings within the linker, can enhance metabolic stability compared to more flexible alkyl or PEG linkers.[11][12]
| PROTAC / Linker Type | In Vitro System | Half-Life (t½, min) | Key Observations |
| Triazole-Containing Linker (e.g., in PARP PROTACs) | Human Hepatocytes | > 240 | Triazole-containing PROTACs displayed much greater metabolic stability compared to their linear analogues.[11] |
| Piperazine-Containing Linker | Human Hepatocytes | Variable, but generally more stable than linear linkers | The presence of a piperazine moiety in the linker generally resulted in higher metabolic stability.[11] |
| Flexible PEG-based Linkers | Human Liver Microsomes | < 30 - 60 | Ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[10] |
| Flexible Alkyl Linkers | Human Liver Microsomes | > 60 | Saturated alkyl chains are generally more metabolically stable than PEG linkers.[10] |
| Rigid Cyclic (Non-Pyrazole) Linkers | Human Liver Microsomes | Very Stable | The rigid conformation contributes to high metabolic and plasma stability.[10] |
Note: The data presented are illustrative of general trends. Direct comparisons can be influenced by the specific target protein and E3 ligase ligands.
Experimental Protocols
The assessment of metabolic stability is a cornerstone of preclinical drug development. The following are standard protocols for two of the most common in vitro assays.
Liver Microsomal Stability Assay
This assay primarily evaluates phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.[13][14][15]
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds, typically in DMSO.[16]
-
Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[16]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. A sample at t=0 is taken immediately and quenched.[16]
-
Time Points: Incubate the plate at 37°C, and collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC compound over time.
Hepatocyte Stability Assay
This assay is considered a "gold standard" for in vitro metabolism studies as hepatocytes contain both phase I and phase II metabolic enzymes and their necessary cofactors, providing a more complete picture of hepatic clearance.[11][17][18]
Materials:
-
Test PROTAC compound
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Incubation medium
-
Control compounds
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes in the incubation medium.
-
Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C.
-
Sampling: Collect samples at multiple time points (e.g., 0, 30, 60, 120, 240 minutes).[11][17]
-
Reaction Termination: Stop the enzymatic reactions by adding cold acetonitrile with an internal standard to each sample.[18][19]
-
Processing: Centrifuge the samples to pellet cell debris and proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time. The half-life and intrinsic clearance are then calculated from these data.
Metabolic Pathways of Pyrazole-Containing Compounds
The pyrazole ring itself is relatively stable metabolically.[3] However, substituents on the pyrazole ring and adjacent functionalities are susceptible to common metabolic transformations. Understanding these potential "soft spots" is crucial for designing more robust PROTACs. The primary metabolic pathways for pyrazole-containing drugs often involve oxidation, mediated by CYP enzymes, and subsequent conjugation reactions (Phase II metabolism).
Conclusion
The metabolic stability of pyrazole-based PROTACs is a multifaceted issue influenced by the overall molecular structure, with the linker playing a particularly critical role. Current data suggests that incorporating rigid heterocyclic structures like pyrazole or triazole into the linker can be a viable strategy to enhance metabolic stability compared to flexible linkers.[11] The use of standardized in vitro assays, such as the liver microsomal and hepatocyte stability assays, is essential for generating reliable and comparable data to guide the optimization of these promising therapeutic agents. By identifying and addressing metabolic liabilities early in the drug discovery process, researchers can improve the pharmacokinetic profiles and ultimately the clinical success of pyrazole-based PROTACs.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 19. creative-bioarray.com [creative-bioarray.com]
The Untapped Potential of Pyrazole Derivatives as PROTAC Linkers: A Comparative Guide
For Immediate Publication
Shanghai, China – December 28, 2025 – In the rapidly evolving field of targeted protein degradation, the design of the linker component of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. While much focus has been placed on the warhead and E3 ligase ligand, the linker's role in dictating the efficacy, selectivity, and pharmacokinetic properties of a PROTAC is increasingly recognized. This guide explores the prospective use of pyrazole derivatives as a novel class of PROTAC linkers, providing a comparative analysis of their potential advantages and outlining a roadmap for their systematic evaluation.
Currently, direct comparative studies on different pyrazole derivatives as PROTAC linkers are not available in the published literature. This guide, therefore, synthesizes established principles of PROTAC linker design with the known physicochemical and pharmacological properties of pyrazole scaffolds to present a forward-looking, conceptual comparison. This is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this promising, yet uncharted, territory.
General Principles of PROTAC Linker Design
A PROTAC molecule consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI. Key properties of the linker that impact PROTAC activity include:
-
Length: The linker length is crucial and must be optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[1][][3]
-
Rigidity and Flexibility: The conformational properties of the linker are critical. Flexible linkers, such as alkyl chains and polyethylene glycol (PEG) linkers, are synthetically accessible and can adopt multiple conformations to facilitate ternary complex formation.[1] However, rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially improving potency and selectivity.[4]
-
Polarity and Solubility: The chemical composition of the linker affects the overall physicochemical properties of the PROTAC. Hydrophilic linkers, like PEG, can enhance aqueous solubility, a common challenge for these high molecular weight molecules.[3][5]
-
Attachment Points: The points at which the linker is connected to the warhead and E3 ligase ligand (exit vectors) are critical and should not disrupt the binding interactions with their respective proteins.[1]
Pyrazole Derivatives: A Promising Scaffold for PROTAC Linkers
Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] Its unique properties make it an attractive candidate for incorporation into PROTAC linkers:
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which could contribute to a longer half-life and improved pharmacokinetic profile of the PROTAC.[6][8]
-
Rigidity: The aromatic nature of the pyrazole ring can introduce a degree of rigidity into the linker, helping to control the conformation of the PROTAC.[4]
-
Modulatable Polarity: The pyrazole ring can act as both a hydrogen bond donor and acceptor, and its polarity can be tuned through substitution.[7][9] This allows for fine-tuning of the PROTAC's solubility and cell permeability.
-
Synthetic Tractability: A wide range of synthetic methods are available for the preparation and functionalization of pyrazole derivatives, facilitating the creation of diverse linker libraries.[9]
Conceptual Comparison of Hypothetical Pyrazole-Based PROTAC Linkers
Given the absence of direct experimental comparisons, we propose a conceptual framework for evaluating different pyrazole-based linkers. The following table outlines potential advantages and disadvantages of hypothetical pyrazole linker subtypes.
| Linker Type | Hypothetical Structure Example | Potential Advantages | Potential Disadvantages | Key Design Considerations |
| Simple Pyrazole Core | Warhead-(CH2)n-Pyrazole -(CH2)m-E3 Ligase Ligand | - Introduces rigidity- Potential for improved metabolic stability- Serves as a versatile chemical handle | - May not be sufficient to overcome solubility issues- Limited conformational control | - Optimization of alkyl chain lengths (n and m)- Substitution on the pyrazole ring to modulate polarity |
| Substituted Pyrazole | Warhead-(CH2)n-(R-Pyrazole) -(CH2)m-E3 Ligase Ligand | - Fine-tuning of polarity and solubility through R-groups- R-groups can establish additional interactions within the ternary complex- Can block sites of metabolism | - Synthetic complexity may increase- Steric hindrance from bulky R-groups | - Choice of R-groups (e.g., polar, non-polar, H-bond donors/acceptors)- Position of substitution on the pyrazole ring |
| Fused Pyrazole Systems | Warhead-Linker-Indazole -Linker-E3 Ligase Ligand | - Increased rigidity and defined geometry- Extended scaffold for spanning larger distances- May offer improved cell permeability | - Can significantly increase molecular weight and lipophilicity- Reduced conformational flexibility may be detrimental for some targets | - Selection of the fused ring system- Attachment points on the fused system |
| Pyrazole-PEG Hybrids | Warhead-PEG-Pyrazole -PEG-E3 Ligase Ligand | - Balances rigidity (from pyrazole) and flexibility/solubility (from PEG)- Improved aqueous solubility- Good biocompatibility | - Potential for increased susceptibility to metabolism at the PEG chain- Higher synthetic complexity | - Length of the PEG chains- Placement of the pyrazole unit within the linker |
Experimental Protocols for Evaluation
To systematically evaluate the potential of pyrazole derivatives as PROTAC linkers, a structured experimental workflow is essential.
Key Experiments:
-
Synthesis of Pyrazole-Based Linker Library:
-
Synthesize a library of PROTACs with varying pyrazole substitution patterns, linker lengths, and attachment points.
-
-
Biochemical Assays:
-
Ternary Complex Formation Assays: Utilize techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation.
-
In Vitro Degradation Assays: Employ cell-free systems (e.g., cell lysates) to confirm that degradation is proteasome-dependent.
-
-
Cell-Based Assays:
-
Western Blotting: Quantify the degradation of the target protein in cultured cells treated with the PROTACs. Determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Cell Viability/Proliferation Assays: Assess the functional consequences of target protein degradation (e.g., anti-proliferative effects in cancer cell lines).
-
Selectivity Profiling: Use proteomics to assess the global effects on the proteome and identify any off-target degradation.
-
-
Pharmacokinetic Profiling:
-
Metabolic Stability Assays: Evaluate the stability of the PROTACs in liver microsomes and plasma.
-
In Vivo Studies: In animal models, determine key PK parameters such as half-life, clearance, and oral bioavailability.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism, hypothetical pyrazole linker structures, and a proposed experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rroij.com [rroij.com]
Pyrazole-Containing PROTACs for Dual Targeting of IGF-1R and Src: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of proteolysis-targeting chimeras (PROTACs) that incorporate a pyrazole moiety. This analysis is centered on a case study of PROTACs designed for the dual degradation of Insulin-like Growth Factor 1 Receptor (IGF-1R) and Src kinase.
A novel series of PROTACs has been developed to simultaneously degrade IGF-1R and Src, two key proteins implicated in the progression of various cancers.[1][2] Within this series, compounds designated as CPR3 (12a) and CPR4 (12b) , which feature a methyl-1H-pyrazole group as part of their warhead targeting the kinase domains, have demonstrated notable anticancer activity. This guide will delve into the performance of these specific PROTACs, presenting available experimental data and methodologies to allow for a comprehensive evaluation.
Performance Data
The efficacy of CPR3 and CPR4 was evaluated in two distinct cancer cell lines: MCF7 (human breast adenocarcinoma) and A549 (human lung carcinoma). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using an MTT assay.
| Compound | Target(s) | Cell Line | IC50 (µM) |
| CPR3 (12a) | IGF-1R, Src | MCF7 | 3.3[1] |
| A549 | 4.2[1] | ||
| CPR4 (12b) | IGF-1R, Src | MCF7 | 2.7[1] |
| A549 | 7.6[1] |
In addition to inhibiting cell proliferation, CPR3 and CPR4 were shown to induce the degradation of their target proteins. Immunoblotting analysis in both MCF7 and A549 cells treated with these PROTACs at concentrations of 1 and 5 µM for 24 hours confirmed a reduction in the levels of both IGF-1R and Src proteins.[1]
Signaling Pathway Overview
IGF-1R and Src are key nodes in signaling pathways that drive cell proliferation, survival, and migration. Their simultaneous degradation has the potential to overcome resistance mechanisms that can arise when targeting a single pathway.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the pyrazole-containing PROTACs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the PROTAC compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Protein Degradation
Western blotting is used to detect and quantify the levels of specific proteins in a sample.[7][8][9][10][11]
-
Cell Treatment and Lysis: Treat cells with the PROTAC compounds at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against IGF-1R, Src, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Wound Healing Assay
This assay is used to assess cell migration.[12][13][14][15]
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the PROTAC compounds or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of cancer cells.[16][17][18][19][20]
-
Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates.
-
Cell Suspension: Mix a single-cell suspension with 0.3-0.4% low-melting-point agar in culture medium containing the PROTAC compounds or vehicle control.
-
Top Agar Layer: Overlay the base agar with the cell-containing agar suspension.
-
Incubation: Incubate the plates at 37°C for 2-3 weeks, adding fresh medium periodically to prevent drying.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them under a microscope.
Conclusion
The case study of CPR3 and CPR4 demonstrates the potential of incorporating a pyrazole moiety into the warhead of PROTACs to achieve dual degradation of key cancer targets, IGF-1R and Src. The provided data indicates that these compounds effectively inhibit cell proliferation and induce target protein degradation in breast and lung cancer cell lines. The experimental protocols outlined in this guide offer a framework for the evaluation of similar protein-degrading molecules. Further investigation into the structure-activity relationship of the pyrazole group within the PROTAC structure could lead to the development of even more potent and selective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. ptglab.com [ptglab.com]
- 12. clyte.tech [clyte.tech]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Wound healing assay | Abcam [abcam.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Video: The Soft Agar Colony Formation Assay [jove.com]
Safety Operating Guide
Navigating the Disposal of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, a brominated heterocyclic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and similar brominated organic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally related pyrazole derivatives indicate that this compound should be handled with care.[1][2] It may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
A fully buttoned laboratory coat
All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[2][4]
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and efficient disposal. Due to the presence of bromine, this compound and any materials contaminated with it must be treated as halogenated organic waste .[5][6]
Key Principles for Waste Collection:
-
Separate Waste Streams: Never mix halogenated organic waste with non-halogenated waste.[6][7][8] Mixing waste streams can complicate disposal procedures and increase costs.[8]
-
Aqueous vs. Organic: Maintain separate waste containers for aqueous solutions containing the compound and for organic solvent solutions.
-
Solid Waste: All disposables contaminated with the compound, such as gloves, filter paper, and weighing boats, must be collected as solid hazardous waste.[5]
Container Selection and Labeling:
-
Use only compatible, leak-proof containers with secure, tight-fitting lids.[3][6][9] The container should be stored in a designated hazardous waste accumulation area within the laboratory, preferably in secondary containment.[6]
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed list of the contents, including the full chemical name of "this compound" and any other components.[5][6]
The following table summarizes the primary waste streams and their appropriate containers:
| Waste Type | Description | Recommended Container |
| Solid Halogenated Waste | Contaminated gloves, weighing paper, pipette tips, etc. | Lined, sealed container labeled "Solid Halogenated Organic Waste" |
| Liquid Halogenated Waste (Aqueous) | Aqueous solutions containing the compound. | Sealable, compatible carboy or bottle labeled "Aqueous Halogenated Organic Waste" |
| Liquid Halogenated Waste (Organic) | Solutions of the compound in organic solvents. | Sealable, compatible carboy or bottle labeled "Liquid Halogenated Organic Waste" |
Step-by-Step Disposal Protocol
1. Pure Compound and Grossly Contaminated Materials:
-
Carefully sweep up any solid this compound and place it in a designated, labeled container for solid halogenated organic waste.[1][10]
2. Contaminated Labware (Non-disposable):
-
Glassware and other reusable equipment should be triple-rinsed.
-
The first rinseate must be collected as hazardous waste and added to the appropriate liquid halogenated waste container.[6][7]
-
Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but always consult your institution's specific guidelines.
3. Liquid Waste:
-
Carefully pour liquid waste containing the compound into the designated "Aqueous Halogenated Organic Waste" or "Liquid Halogenated Organic Waste" container.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[9]
-
Keep waste containers securely closed when not in use.[1][3][5]
4. Spill Cleanup:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[3]
-
For spills of brominated compounds, pre-treatment with sodium thiosulfate may be recommended before absorption.[5]
-
Collect the absorbed material into a labeled hazardous waste container.[5]
-
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Final Disposal and Waste Pickup
Once a waste container is full or is no longer being used, ensure the cap is tightly sealed and the label is complete and accurate. Arrange for a hazardous waste pickup through your institution's EHS department.[6] Do not, under any circumstances, dispose of this compound or its containers in the regular trash or pour the chemical down the drain.[1][2][6]
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.providence.edu [ehs.providence.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. fishersci.es [fishersci.es]
Personal protective equipment for handling (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Essential Safety and Handling Guide for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified with the following hazards:
Hazard Statements:
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Wear chemical safety goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133 or European Standard EN166[2][4] |
| Skin Protection | Wear chemically resistant gloves (e.g., Nitrile rubber). Wear a lab coat and long-sleeved clothing.[2][5] | |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] |
Handling and Storage
Safe Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[1][2][3]
-
Prevent dust formation if working with a solid.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
First Aid Measures
Immediate medical attention is recommended in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect: Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of the chemical waste through a licensed and approved waste disposal company.[2][6]
-
Do not allow the product to enter drains, other waterways, or soil.[1][3]
-
Contaminated packaging should be disposed of as unused product.[6]
Operational Workflow
The following diagrams illustrate the procedural flow for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for exposure to this compound.
Caption: Logical flow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
